6-Nitropyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQFCJIRQJGPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574444 | |
| Record name | 6-Nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-65-5 | |
| Record name | 6-Nitro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Nitropyridin-3-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitropyridin-3-amine (CAS RN: 14916-65-5) is a heterocyclic organic compound that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, including its physicochemical characteristics, spectral data, and a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound. The pyridine ring is functionalized with a nitro group at the 6-position and an amino group at the 3-position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 5-Amino-2-Nitropyridine, 3-Amino-6-Nitropyridine, 2-Nitro-5-Pyridinamine[1] |
| CAS Number | 14916-65-5[1][2][3] |
| Molecular Formula | C₅H₅N₃O₂[1][2] |
| SMILES | C1=CC(=NC=C1N)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C5H5N3O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H,6H2[1] |
| InChIKey | PLQFCJIRQJGPHR-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 139.11 g/mol [1][2] |
| Appearance | Yellow to brown crystalline solid (inferred from related isomers) |
| Melting Point | Not available in searched literature. The related isomer, 4-Amino-3-nitropyridine, has a melting point of 203-207 °C.[4] |
| Boiling Point | 382.9 °C at 760 mmHg[1] |
| Density | 1.437 g/cm³[1] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents such as ethanol, DMSO, and chloroform, based on the properties of similar aminopyridine and nitropyridine derivatives. |
| pKa | The pKa of the conjugate acid is predicted to be lower than that of 3-aminopyridine (pKa ≈ 6.0) due to the strong electron-withdrawing effect of the nitro group, which decreases the basicity of both the pyridine nitrogen and the exocyclic amino group. |
Spectral Data
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectral characteristics based on the analysis of its chemical structure and data from isomeric and related compounds.
3.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.6 | d | 1H | H-2 |
| ~7.5 | dd | 1H | H-4 |
| ~8.2 | d | 1H | H-5 |
| ~5.5-6.5 | br s | 2H | -NH₂ |
3.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-6 |
| ~145 | C-2 |
| ~135 | C-4 |
| ~130 | C-3 |
| ~120 | C-5 |
3.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine[5] |
| 1650-1580 | Medium | N-H bending of the primary amine[5] |
| 1550-1490 | Strong | N-O asymmetric stretching of the nitro group |
| 1360-1300 | Strong | N-O symmetric stretching of the nitro group |
| 1335-1250 | Strong | C-N stretching of the aromatic amine[5] |
3.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 109 | [M - NO]⁺ |
| 93 | [M - NO₂]⁺ |
| 82 | [M - NO - HCN]⁺ |
Experimental Protocols
4.1. Plausible Synthesis of this compound
A common route for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. The precursor, 3-amino-6-nitropyridine, can be synthesized from 2-chloropyridine. A plausible multi-step synthesis is outlined below.
Caption: Plausible synthetic pathway for this compound.
Protocol:
-
Nitration of 2-Chloropyridine: 2-Chloropyridine is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 2-chloro-5-nitropyridine.
-
Ammonolysis of 2-Chloro-5-nitropyridine: The resulting 2-chloro-5-nitropyridine is then subjected to ammonolysis, where the chloro group is displaced by an amino group using aqueous ammonia under elevated temperature and pressure, yielding 2-amino-5-nitropyridine.
-
Reduction of 2-Amino-5-nitropyridine: The nitro group of 2-amino-5-nitropyridine can be reduced to an amino group using standard reducing agents such as Sn/HCl or catalytic hydrogenation (e.g., H₂/Pd-C) to yield 2,5-diaminopyridine. Subsequent selective nitration to obtain this compound would be challenging. A more direct synthesis starting from a different precursor might be more viable.
An alternative approach involves a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which can lead to the formation of nitropyridine derivatives[6].
Logical Relationships and Potential Applications
The structural features of this compound suggest its potential utility in various applications, particularly in drug discovery and materials science. The amino group provides a site for further functionalization, such as amide bond formation, while the nitro group can be reduced to an amino group, allowing for the synthesis of di-functionalized pyridines.
Caption: Logical relationship of structure to reactivity and applications.
Conclusion
This compound is a versatile chemical intermediate with a rich potential for applications in various fields of chemical research. This guide has summarized its key structural and physicochemical properties, providing a valuable resource for scientists and researchers. While some experimental data for this specific isomer remains to be fully elucidated and published, the information presented here, based on known chemical principles and data from related compounds, offers a solid foundation for future investigations and applications of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. store.p212121.com [store.p212121.com]
- 4. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Nitropyridin-3-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitropyridin-3-amine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, provides insights into its synthesis, and explores its potential applications based on the broader understanding of nitropyridines in drug discovery.
Core Properties of this compound
This compound, also known as 5-amino-2-nitropyridine, is a substituted pyridine derivative. Its chemical structure incorporates both an amino group and a nitro group, making it a versatile building block for the synthesis of more complex molecules. The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 14916-65-5 | |
| Molecular Formula | C₅H₅N₃O₂ | |
| Molecular Weight | 139.11 g/mol | |
| IUPAC Name | This compound | |
| Boiling Point | 382.9 °C at 760 mmHg | |
| Density | 1.437 g/cm³ | |
| Flash Point | 185.4 °C |
Synthetic Approaches
The synthesis of nitropyridine derivatives is a well-established area of organic chemistry. While specific, detailed protocols for the large-scale synthesis of this compound are not extensively published in readily available literature, general methods for the nitration of aminopyridines and the amination of nitropyridines can be applied.
A common synthetic route involves the nitration of a corresponding aminopyridine precursor. However, direct nitration of pyridine rings can be challenging and may result in low yields due to the deactivating effect of the pyridinium cation formed in acidic conditions. More sophisticated methods, such as those involving in situ generation of nitrating agents or the use of protecting groups, are often employed to improve yields and regioselectivity.
Alternatively, nucleophilic aromatic substitution reactions on di-substituted pyridines can be a viable route. For instance, the synthesis of related aminonitropyridines has been achieved through the reaction of a di-halonitropyridine with an amine source.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a substituted aminopyridine, which could be adapted for this compound.
Potential Biological Activity and Applications in Drug Discovery
While specific biological activity data for this compound is not extensively documented, the broader class of nitropyridines and aminopyridines are recognized as "privileged structures" in medicinal chemistry. They form the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
Derivatives of structurally similar compounds, such as 6-chloropyridin-3-amine, have been investigated as inhibitors of key signaling proteins like kinases and phosphatases, which are often dysregulated in diseases such as cancer. The presence of the nitro group in this compound can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.
Hypothetical Signaling Pathway of Interest
Given the prevalence of pyridine-based compounds as kinase inhibitors, a potential area of investigation for derivatives of this compound would be their effect on oncogenic signaling pathways. The diagram below illustrates a simplified kinase signaling cascade that is a common target in cancer drug discovery.
Experimental Protocols: A General Approach
Detailed experimental protocols for this compound are scarce. However, the following provides a generalized protocol for a copper-catalyzed amination of a bromopyridine derivative, which is a common method for synthesizing aminopyridines and can be conceptually applied.
General Procedure for Copper-Catalyzed Amination of a Bromopyridine Derivative
-
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Copper(I) oxide (Cu₂O, 5 mol%)
-
Aqueous ammonia (28%, 20 equiv)
-
Potassium carbonate (K₂CO₃, 20 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 10 mol%)
-
Ethylene glycol
-
-
Procedure:
-
A reaction vessel (e.g., a Schlenk tube) is charged with Cu₂O, the bromopyridine derivative, K₂CO₃, and a stir bar under an inert atmosphere (e.g., argon).
-
Ethylene glycol, aqueous ammonia, and DMEDA are added sequentially.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a set duration (e.g., 16 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired aminopyridine.
-
Conclusion
This compound is a chemical compound with established fundamental properties. While detailed experimental and biological data for this specific molecule are not widely published, its structural features suggest its potential as a valuable intermediate in the synthesis of biologically active compounds. Researchers and drug development professionals can leverage the extensive knowledge of nitropyridine and aminopyridine chemistry to explore the potential of this compound and its derivatives in various therapeutic areas. Further investigation is warranted to fully elucidate its synthetic utility and biological activity.
Synthesis and Characterization of 6-Nitropyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Nitropyridin-3-amine (CAS No. 14916-65-5), a valuable building block in medicinal chemistry and drug development. This document outlines a representative synthetic protocol and compiles available physicochemical and spectroscopic data to facilitate its use in research and development.
Physicochemical Properties
This compound, also known as 5-amino-2-nitropyridine, is a pyridine derivative containing both an amino and a nitro functional group. These groups provide versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex heterocyclic compounds.
| Property | Value |
| CAS Number | 14916-65-5 |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol [1][2][3] |
| Boiling Point | 382.9 °C at 760 mmHg |
| Density | 1.437 g/cm³ |
| Appearance | Expected to be a yellow crystalline solid. |
| Melting Point | Data not available in the reviewed literature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 3-aminopyridine. The electron-donating amino group directs the electrophilic nitration to the positions ortho and para to it. Due to steric hindrance at the 2-position and electronic factors, the nitration predominantly occurs at the 6-position. The following is a representative experimental protocol based on analogous nitration reactions of aminopyridines.
Experimental Protocol: Nitration of 3-Aminopyridine
Materials:
-
3-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Sodium Hydroxide solution (e.g., 10 M)
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 3-aminopyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 3-aminopyridine in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amino protons will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the nitro group (C6) is expected to be significantly downfield, while the carbons ortho and para to the amino group will be shifted upfield relative to unsubstituted pyridine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, N-H bending, C-N stretching, and the symmetric and asymmetric stretching of the nitro group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3500 - 3300 (two bands) |
| N-H Bend (Amine) | 1650 - 1580 |
| C-N Stretch (Aromatic) | 1335 - 1250 |
| NO₂ Stretch (Asymmetric) | 1550 - 1475 |
| NO₂ Stretch (Symmetric) | 1360 - 1290 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (139.11). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Common fragmentation patterns may include the loss of the nitro group (NO₂) or hydrocyanic acid (HCN).
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. It is recommended that all laboratory work be conducted with appropriate safety precautions and that the reaction progress be monitored by suitable analytical techniques for optimal results.
References
Spectroscopic and Structural Elucidation of 6-Nitropyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Nitropyridin-3-amine. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic theory and data from analogous molecular structures. This guide also furnishes detailed experimental protocols for obtaining such spectra, intended to aid researchers in the characterization of this and similar compounds. A logical workflow for spectroscopic analysis is provided to guide structural elucidation efforts.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.4 | Doublet | ~2.5 |
| H-4 | ~7.2 | Doublet of Doublets | ~8.5, 2.5 |
| H-5 | ~8.1 | Doublet | ~8.5 |
| NH₂ | ~4.0-5.0 | Broad Singlet | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| C-2 | ~150 | ||
| C-3 | ~135 | ||
| C-4 | ~120 | ||
| C-5 | ~145 | ||
| C-6 | ~155 |
Note: Predictions are based on the pyridine ring system substituted with an amino group (electron-donating) and a nitro group (electron-withdrawing). The solvent is assumed to be DMSO-d₆.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3450-3300 | Medium | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3100-3000 | Medium | Stretch |
| C=C, C=N (Aromatic Ring) | 1620-1580 | Medium-Strong | Stretch |
| N-H (Amine) | 1650-1580 | Medium | Bend |
| N-O (Nitro) | 1550-1500 | Strong | Asymmetric Stretch |
| N-O (Nitro) | 1360-1320 | Strong | Symmetric Stretch |
| C-N (Amine) | 1335-1250 | Strong | Stretch |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 139.04 | Molecular Ion |
| [M-NO₂]⁺ | 93.04 | Loss of nitro group |
| [M-HCN]⁺ | 112.03 | Loss of hydrogen cyanide from the pyridine ring |
Note: The molecular formula for this compound is C₅H₅N₃O₂. The predicted m/z values are for the most abundant isotopes.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently agitate it to dissolve the sample completely.
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the low natural abundance of ¹³C.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (1-2 mg, solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) Mass Spectrometry
Materials:
-
This compound sample (~1 mg)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an EI source
Procedure:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
For a direct insertion probe, the sample is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source.
-
The sample is heated to induce vaporization.
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown chemical compound.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data serves as a reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. The logical workflow diagram provides a systematic approach to structural elucidation using a combination of spectroscopic techniques. It is anticipated that this guide will be a valuable resource for scientists and professionals in the fields of chemical research and drug development.
Solubility and Stability of 6-Nitropyridin-3-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility and stability of 6-Nitropyridin-3-amine in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on established experimental protocols to empower researchers to generate reliable data for their specific applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 5-Amino-2-nitropyridine, 3-Amino-6-nitropyridine | [1] |
| Molecular Formula | C₅H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 139.11 g/mol | [2][3] |
| Appearance | Reported as both liquid and solid (crystalline powder) | [4][5] |
| Boiling Point | 382.9 °C at 760 mmHg | [1] |
| Density | 1.437 g/cm³ | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [6] |
Solubility Profile
Illustrative Solubility Data
The following table provides an illustrative template for presenting experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined |
| Water | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of an organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Evaporating dish or vacuum oven (for gravimetric method)
Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Securely cap the vials to prevent solvent evaporation.[9]
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[9]
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
-
Quantification of Solute :
-
Chromatographic/Spectroscopic Method (Recommended) :
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.
-
-
Gravimetric Method :
-
Accurately weigh an empty, dry evaporating dish.
-
Transfer a known volume of the filtered saturated solution to the dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.[9]
-
Once the solvent is completely removed, weigh the dish containing the dried residue.
-
The difference in weight gives the mass of the dissolved this compound.
-
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound in organic solvents is a critical parameter, especially for applications in drug development and manufacturing. Degradation can be influenced by factors such as temperature, light, pH (if in aqueous buffered solutions), and the presence of oxidizing agents. Aromatic nitro compounds can be susceptible to photodegradation, while the amine group can undergo hydrolysis.[10]
Illustrative Stability Data
The following table provides a template for summarizing stability data. The percentage of the remaining compound is typically determined by a stability-indicating HPLC method.
| Solvent | Condition | Duration | This compound Remaining (%) | Degradation Products Observed |
| Methanol | 25°C, dark | 7 days | Data to be determined | Data to be determined |
| Methanol | 40°C, dark | 7 days | Data to be determined | Data to be determined |
| Methanol | 25°C, light | 24 hours | Data to be determined | Data to be determined |
| Acetonitrile | 25°C, dark | 7 days | Data to be determined | Data to be determined |
| Acetonitrile | 40°C, dark | 7 days | Data to be determined | Data to be determined |
| Acetonitrile | 25°C, light | 24 hours | Data to be determined | Data to be determined |
| Buffered aq. (pH 4) | 25°C, dark | 7 days | Data to be determined | Data to be determined |
| Buffered aq. (pH 7) | 25°C, dark | 7 days | Data to be determined | Data to be determined |
| Buffered aq. (pH 9) | 25°C, dark | 7 days | Data to be determined | Data to be determined |
Experimental Protocol for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. HPLC is the most common technique for this purpose.[11][12]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents and/or buffer solutions
-
Volumetric flasks and pipettes
-
Environmental chambers or ovens for controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a diode array detector (DAD) or a mass spectrometer (MS) detector
-
A validated stability-indicating HPLC method (C18 column is a common starting point)
Procedure
-
Solution Preparation :
-
Prepare stock solutions of this compound in the desired organic solvents or buffered aqueous solutions at a known concentration.
-
-
Stress Conditions :
-
Aliquot the stock solutions into several vials.
-
Expose the vials to various stress conditions as outlined in regulatory guidelines (e.g., ICH Q1A).[13] This includes:
-
For each condition, a control sample should be stored under normal conditions (e.g., 2-8°C, protected from light).
-
-
Time-Point Analysis :
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analyze the samples immediately using the validated stability-indicating HPLC method.
-
-
Data Analysis :
-
Determine the peak area of the this compound peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining this compound relative to the initial time point (T=0).
-
If using an MS detector, identify the mass-to-charge ratio of the degradation products to help elucidate degradation pathways.
-
Factors Affecting Stability
Caption: Key factors influencing the stability of this compound in solution.
Conclusion
Understanding the solubility and stability of this compound is fundamental for its effective use in research and development. While specific data is sparse, the established methodologies presented in this guide provide a robust framework for generating the necessary experimental data. By systematically evaluating solubility in various organic solvents and assessing stability under relevant stress conditions, researchers can optimize reaction conditions, purification processes, and formulation strategies, ultimately leading to more efficient and reliable outcomes.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. store.p212121.com [store.p212121.com]
- 4. 2-Amino-3-nitro-6-picoline | 21901-29-1 [chemicalbook.com]
- 5. chemlyte.lookchem.com [chemlyte.lookchem.com]
- 6. 14916-65-5|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. enamine.net [enamine.net]
6-Nitropyridin-3-amine reactivity with electrophiles and nucleophiles
An In-Depth Technical Guide on the Reactivity of 6-Nitropyridin-3-amine with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 14916-65-5) is a pyridine derivative featuring both an electron-donating amino group and a potent electron-withdrawing nitro group.[1][2] This unique substitution pattern imparts a complex and versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science. This guide provides a detailed analysis of its reactivity towards both electrophilic and nucleophilic reagents. Key reaction pathways, including transformations of the amino and nitro groups, are discussed. This document includes detailed experimental protocols for cornerstone reactions, quantitative data from related systems, and diagrams illustrating reaction mechanisms and synthetic workflows to provide a comprehensive resource for professionals in the field.
Core Reactivity Principles
The chemical behavior of this compound is governed by the interplay of three key structural features:
-
The Pyridine Ring: The inherent electron-deficient nature of the pyridine nitrogen deactivates the ring towards electrophilic attack (compared to benzene) and simultaneously activates it for nucleophilic substitution, particularly at the α (2,6) and γ (4) positions.
-
The Amino Group (-NH₂ at C-3): As a strong activating group, the amino substituent donates electron density to the ring through resonance, directing potential electrophilic attacks to the ortho (C-2, C-4) and para (C-6) positions. Furthermore, the lone pair of electrons on the nitrogen atom makes the amino group itself a primary site for electrophilic attack.[3][4]
-
The Nitro Group (-NO₂ at C-6): This is a powerful electron-withdrawing group that strongly deactivates the ring towards electrophilic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), especially at positions ortho and para to it.[5][6][7]
The combination of these effects dictates that the primary reactive sites are the exocyclic amino group for electrophilic attack and the pyridine ring itself for nucleophilic attack or modification of the nitro group.
Reactivity with Electrophiles
Electrophilic attack on this compound overwhelmingly occurs at the exocyclic amino group, which is the most nucleophilic center in the molecule. Electrophilic substitution on the aromatic ring is generally difficult due to the strong deactivating effects of both the nitro group and the ring nitrogen.[3][8]
Reactions at the Amino Group
-
Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.[9][10] This reaction is often used as a protecting strategy to moderate the activating effect of the amino group before attempting other transformations.[8]
-
Alkylation: Reaction with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products, including the formation of a quaternary ammonium salt at the ring nitrogen.[11] Controlling the degree of alkylation can be challenging.
-
Diazotization: The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[12][13][14] The resulting 6-nitro-3-pyridinediazonium salt is a highly valuable intermediate for introducing a wide array of functional groups via Sandmeyer or related reactions.[15][16]
Caption: Overview of electrophilic reactivity pathways for this compound.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the pyridine ring is challenging. The powerful deactivating effect of the C-6 nitro group and the pyridine nitrogen generally outweighs the activating effect of the C-3 amino group. If forced under harsh conditions, substitution would be directed by the amino group to the C-2 and C-4 positions.[4]
Reactivity with Nucleophiles
The electron-deficient nature of the ring, amplified by the C-6 nitro group, makes this compound and its derivatives susceptible to nucleophilic attack.
Reduction of the Nitro Group
One of the most common and synthetically useful reactions is the reduction of the nitro group to an amine, yielding pyridine-2,5-diamine . This transformation is readily achieved using various reducing agents.[17][18] This reaction opens up pathways for synthesizing fused heterocyclic systems and other complex molecules.
| Reducing Agent | Typical Conditions | Product | Reference |
| H₂, Pd/C | Methanol or Ethanol, room temperature, 1-4 atm | Pyridine-2,5-diamine | [18] |
| Sn, HCl | Concentrated HCl, heat | Pyridine-2,5-diamine | [17] |
| Fe, NH₄Cl or Acetic Acid | Water/Ethanol, reflux | Pyridine-2,5-diamine | [17] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, heat | Pyridine-2,5-diamine | General |
Table 1: Common conditions for the reduction of aromatic nitro groups.
Nucleophilic Aromatic Substitution (SₙAr)
While this compound itself lacks a conventional leaving group for a classic SₙAr reaction, the nitro group itself can, in some cases, be displaced by very strong nucleophiles.[7] More commonly, SₙAr reactions are performed on derivatives where a good leaving group (e.g., Cl, Br) is present at a position activated by the nitro group (i.e., the ortho or para positions). For instance, in a related compound like 2-chloro-5-nitropyridine, the chlorine atom is readily displaced by various nucleophiles. The inductive effect of the nitro group also makes the C-2 position more electron-deficient and prone to attack.[19]
Caption: Overview of nucleophilic reactivity pathways for this compound.
Key Synthetic Transformations: The Sandmeyer Reaction
The conversion of the 3-amino group to a diazonium salt opens a gateway to a vast range of functionalizations via the Sandmeyer reaction. This two-step process is one of the most powerful methods for introducing substituents onto an aromatic ring that are otherwise difficult to install.[15][16]
-
Diazotization: Formation of the 6-nitro-3-pyridinediazonium salt from this compound.
-
Substitution: The diazonium group (-N₂⁺), an excellent leaving group, is displaced by a nucleophile, a reaction catalyzed by copper(I) salts.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97% | CAS: 14916-65-5 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sandmeyer reaction [ns1.almerja.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Electronic Properties of the 6-Nitropyridin-3-amine Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-Nitropyridin-3-amine scaffold is a core heterocyclic system of significant interest in medicinal chemistry and materials science. The electronic landscape of this molecule, dictated by the interplay between the electron-donating amino group and the powerful electron-withdrawing nitro group on the pyridine ring, governs its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides an in-depth analysis of the key electronic properties of this ring system. While direct experimental data for this compound is limited in public literature, this paper leverages comprehensive data from closely related and structurally analogous isomers, such as 2-amino-3-nitropyridine, to provide a robust predictive overview. This guide summarizes theoretical and spectroscopic data, details the experimental and computational protocols used for their determination, and presents logical workflows for analysis.
Introduction: The Push-Pull System of this compound
The this compound molecule is characterized by a "push-pull" electronic effect. The amino (-NH₂) group at the 3-position acts as an electron-donating group (EDG), increasing electron density on the pyridine ring through resonance and inductive effects. Conversely, the nitro (-NO₂) group at the 6-position is a strong electron-withdrawing group (EWG), delocalizing electron density away from the ring. This electronic antagonism creates a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity, which are critical for its function in drug-receptor interactions and as a versatile chemical intermediate. Understanding these properties is paramount for predicting its metabolic fate, designing derivatives with tuned characteristics, and elucidating its mechanism of action in biological systems.
Theoretical and Computational Analysis
Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure of molecules. The data presented below is derived from studies on the closely related isomer, 2-amino-3-nitropyridine, and is expected to be highly representative of the this compound system.[1][2]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (ΔE) is a key indicator of chemical stability and the energy required for electronic excitation.[1][2] A smaller gap suggests higher reactivity.
| Property | Calculated Value (eV) - B3LYP/6-311++G(d,p) | Calculated Value (eV) - MP2/6-311++G(d,p) |
| HOMO Energy | -6.83 | -7.11 |
| LUMO Energy | -2.65 | -2.23 |
| HOMO-LUMO Gap (ΔE) | 4.18 | 4.88 |
| Table 1: Calculated frontier molecular orbital energies for 2-amino-3-nitropyridine, a representative isomer.[1][2] |
The significant intramolecular charge transfer (ICT) from the amino group to the nitro group is evident from the distribution of the HOMO and LUMO orbitals. The HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is concentrated around the electron-deficient nitro group.
Conceptual Relationship of Substituents on Electronic Properties
The electronic nature of the this compound ring is a direct consequence of its substituent groups. The following diagram illustrates the logical flow of how these groups influence the molecule's overall electronic character.
References
A Technical Guide to the Commercial Availability and Purity of 6-Nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 6-Nitropyridin-3-amine (CAS No. 14916-65-5), a key building block in pharmaceutical and chemical synthesis. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound with a clear understanding of its supply landscape and quality attributes.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk commercial quantities. The compound is typically offered in quantities ranging from milligrams to kilograms. Below is a summary of prominent suppliers and their offerings.
| Supplier | Available Quantities | Purity | Catalog Number |
| American Elements | Research and bulk quantities | High purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) available | Custom |
| Santa Cruz Biotechnology | Gram quantities | Not specified, refer to Certificate of Analysis | sc-280083 |
| P212121 Store | 500 mg, 1 g | >95.0% | 212121-14916-65-5 |
| BLD Pharm | Various | Purity data available upon request (NMR, HPLC, LC-MS) | BD138466 |
| Chemlyte Solutions | Grams, Kilograms | 99.0% | 14916-65-5 |
Purity and Impurity Profile
The purity of commercially available this compound is a critical parameter for its application in sensitive synthetic procedures. While suppliers offer grades from >95% to high-purity versions exceeding 99%, the actual batch-to-batch purity can vary. A Certificate of Analysis (CoA) should always be requested from the supplier for lot-specific data.[1]
Potential Impurities:
Based on general synthetic routes for nitropyridine derivatives, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors such as 3-aminopyridine or halogenated pyridines.
-
Isomeric Impurities: Other nitropyridine isomers, such as 2-nitro-3-aminopyridine or 5-nitro-3-aminopyridine, may be present depending on the regioselectivity of the nitration reaction.
-
By-products of Nitration: Dinitro- or other over-nitrated pyridine species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., sulfuric acid, nitric acid, organic solvents).
Experimental Protocols for Purity Determination
A robust analytical workflow is essential to confirm the purity of this compound and identify any impurities. The following are detailed methodologies for key analytical techniques, adapted from established methods for analogous aromatic amines and pyridines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds like this compound.
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.
Objective: To confirm the structure of this compound and assess for the presence of structurally similar impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. The chemical shifts and coupling constants of the signals should be consistent with the structure of this compound.
Workflow for Quality Assessment
The following diagram illustrates a logical workflow for assessing the commercial availability and purity of this compound for research and development purposes.
Caption: A logical workflow for sourcing and verifying the quality of this compound.
This guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For critical applications, it is imperative to perform thorough in-house analytical verification to ensure the material meets the stringent requirements of your research or development program.
References
Methodological & Application
The Versatile Scaffold: 6-Nitropyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridin-3-amine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique electronic properties, arising from the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring, make it an attractive starting material for the development of targeted therapies. This document provides detailed application notes on the use of this compound in the design and synthesis of kinase inhibitors and microtubule-targeting agents, complete with experimental protocols and a summary of quantitative biological data.
Applications in Medicinal Chemistry
The this compound core has been successfully employed to generate potent inhibitors of various protein kinases, including Janus kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3), which are implicated in cancer and inflammatory diseases. Furthermore, derivatives of this scaffold have shown promise as microtubule-targeting agents, a well-established strategy in cancer chemotherapy.
Kinase Inhibition
Derivatives of this compound have been explored as inhibitors of several important kinases. The amino group provides a convenient handle for derivatization, allowing for the introduction of various substituents to modulate potency and selectivity.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is linked to various cancers and autoimmune disorders.[1] this compound derivatives have been investigated as potential JAK2 inhibitors.
Signaling Pathway for JAK2
GSK3 is a serine/threonine kinase involved in a multitude of cellular processes, and its deregulation is associated with diseases such as Alzheimer's, type 2 diabetes, and cancer. The Wnt/β-catenin pathway is a key regulatory pathway for GSK3.
Signaling Pathway for Wnt/GSK3
Microtubule-Targeting Agents
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are potent anticancer agents. 3-Nitropyridine analogues have been identified as a novel class of microtubule-destabilizing agents that bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of this compound derivatives and related compounds.
Table 1: Kinase Inhibitory Activity of Representative Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| JAK2 Inhibitor Analog 1 | JAK2 | 8.5-12.2 | [3] |
| GSK3 Inhibitor Analog 2 | GSK3β | 0.008 | [4] |
| p70S6Kβ Inhibitor 1 | p70S6Kβ | Not specified | [5] |
Note: The data presented are for complex derivatives and not simple substituted 6-Nitropyridin-3-amines, illustrating the potential of the scaffold.
Table 2: Anticancer Activity of Representative Pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Microtubule-Targeting Agent 1 | A549 (Lung Cancer) | <0.01 | [2] |
| Anticancer Pyridine 1 | MCF-7 (Breast Cancer) | 1.5 | [6] |
| Anticancer Pyridine 2 | HCT-116 (Colon Cancer) | 2.5 | [6] |
Experimental Protocols
General Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Workflow for Synthesis of this compound Derivatives
Materials:
-
6-Chloro-3-nitropyridine
-
Desired primary or secondary amine (R-NH2)
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Reaction vessel (e.g., round-bottom flask with condenser or sealed tube)
-
Stirring apparatus and heating source
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of 6-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1-1.5 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase.
Workflow for In Vitro Kinase Assay
Materials:
-
Purified recombinant target kinase (e.g., JAK2, GSK3β)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds in DMSO
-
Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP and the fluorescent reporter dye.
-
In a pre-warmed (37 °C) 96-well plate, add the test compounds and controls.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the fluorescence plate reader set at 37 °C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its amenability to synthetic modification allows for the generation of diverse libraries of compounds with a range of biological activities. The application of this scaffold in the development of kinase inhibitors and microtubule-targeting agents highlights its potential for the discovery of novel therapeutics for cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this compound and its derivatives in drug discovery.
References
- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitropyridin-3-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The pyridine scaffold is a privileged structure capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The nitro group at the 6-position acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, while the amino group at the 3-position provides a crucial vector for derivatization to explore structure-activity relationships (SAR). This document provides detailed application notes, experimental protocols, and data for the use of this compound and its derivatives in the synthesis of inhibitors for key kinase targets, including Monopolar Spindle 1 (MPS1), Glycogen Synthase Kinase 3 (GSK3), and Ribosomal p70 S6 Kinase (p70S6K).
Target Kinases and Signaling Pathways
Kinase inhibitors derived from this compound can modulate critical signaling pathways implicated in cancer and other diseases.
-
Monopolar Spindle 1 (MPS1): A key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of MPS1 is a promising strategy for cancer therapy, as tumor cells are often more sensitive to mitotic errors.
-
Glycogen Synthase Kinase 3 (GSK3): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK3 signaling is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer.
-
Ribosomal p70 S6 Kinase (p70S6K): A downstream effector of the PI3K/AKT/mTOR pathway, p70S6K plays a crucial role in protein synthesis, cell growth, and proliferation. Its inhibition is a key therapeutic strategy for cancers with aberrant mTOR signaling.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors synthesized from aminopyridine and nitropyridine scaffolds.
Table 1: Inhibitory Activity of Aminopyridine Derivatives against MPS1 Kinase
| Compound ID | Scaffold/Derivative | MPS1 IC50 (nM) | Cellular P-MPS1 IC50 (nM) | Reference |
| 1 | Diaminopyridine | 37 | 1800 | [1] |
| 2 | Diaminopyridine | 131 | - | [1] |
| 3 | 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 15000 | - | [2] |
| 4 | 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | >100000 | - | [2] |
| N-(6-chloro-3-nitropyridin-2-yl) derivative | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | >10000 | - | [3] |
Table 2: Inhibitory Activity of Aminopyridine and Related Derivatives against GSK3β
| Compound ID | Scaffold/Derivative | GSK3β IC50 (nM) | Reference |
| 5 | Imidazopyridine | 4 | [4] |
| 6 | Imidazopyridine | 9 | [4] |
| 7 | 6-amino pyridine derivative | 770 | [5] |
| 8 | 6-amino pyridine derivative | 570 | [5] |
Table 3: Inhibitory Activity against p70S6Kβ
| Compound ID | Scaffold/Derivative | p70S6Kβ IC50 (nM) | Reference |
| N-(6-chloro-3-nitropyridin-2-yl) derivative | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | 230 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using aminopyridine building blocks. These can be adapted for derivatives of this compound.
Protocol 1: Synthesis of a Diaryl Ether Linkage via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a diaryl ether, a common structural motif in kinase inhibitors, through the reaction of an aminopyridine with a substituted phenol.
Materials:
-
This compound (or a suitable derivative)
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether derivative.
Protocol 2: Synthesis of an Amide Linkage
This protocol details the formation of an amide bond, another prevalent linker in kinase inhibitors, by coupling an aminopyridine with a carboxylic acid.
Materials:
-
This compound (or a suitable derivative)
-
Carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add BOP (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS), typically 2-16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Protocol 3: Reduction of the Nitro Group
The nitro group of the this compound scaffold can be readily reduced to an amino group, providing another point for diversification.
Materials:
-
This compound derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 eq) and ethanol.
-
Add a solution of ammonium chloride (5.0 eq) in water.
-
Add iron powder (5.0 eq) portion-wise to the stirring solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the 6-aminopyridin-3-amine derivative.
Mandatory Visualizations
Signaling Pathways
Caption: MPS1 Signaling Pathway and Point of Inhibition.
References
- 1. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 4. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in the development of pharmaceuticals and functional materials. This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 6-Nitropyridin-3-amine with various boronic acids.
This compound is a valuable building block, incorporating a reactive nitro group that can serve as a coupling partner in specialized Suzuki-Miyaura reactions, and an amino group that offers a site for further functionalization. The presence of both the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring presents unique electronic properties and potential challenges in cross-coupling reactions. While traditional Suzuki-Miyaura couplings involve organic halides or triflates, recent advancements have demonstrated the feasibility of using nitroarenes as electrophilic partners.[1][2] The protocols outlined below are based on established methodologies for similar substrates, including aminopyridines and nitroarenes, and provide a strong starting point for reaction optimization.
Core Concepts and Challenges
The Suzuki-Miyaura catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
When working with this compound, several factors require careful consideration:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Activation of the C-NO2 Bond: Unlike the more common C-X (X = Br, I, OTf) bonds, the C-NO2 bond is not a traditional substrate for Suzuki-Miyaura coupling. However, recent studies have shown that with the appropriate choice of catalyst, ligand, and reaction conditions, the nitro group can act as a leaving group.[1][2]
-
Substrate Reactivity: The electronic nature of the pyridine ring, influenced by both the nitro and amino groups, will affect the rate and efficiency of the oxidative addition step.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Couplings of Related Substrates
The following table summarizes reaction conditions reported for the Suzuki-Miyaura coupling of substrates with functionalities similar to this compound, such as aminopyridines and nitroarenes. This data serves as a valuable reference for selecting initial conditions for your experiments.
| Entry | Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 70-95 |
| 4 | Nitrobenzene | Phenylboronic acid | Pd(acac)₂ (5) | BrettPhos (10) | K₃PO₄·nH₂O (2.0) | 1,4-Dioxane | 130 | 24 | 84 |
| 5 | 1-Nitronaphthalene | 4-Tolylboronic acid | Pd(acac)₂ (5) | BrettPhos (10) | K₃PO₄·nH₂O (2.0) | 1,4-Dioxane | 130 | 24 | 78 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Conventional Heating
This protocol is adapted from procedures for the coupling of aminopyridines and nitroarenes.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, BrettPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to several cycles of evacuation and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-60 minutes).
-
Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, perform the work-up and purification as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Nitropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The 6-nitropyridin-3-amine core is a key pharmacophore in various drug candidates, and the ability to functionalize this scaffold through C-N bond formation is of significant interest in drug discovery and development.
These application notes provide detailed methodologies and protocols for the Buchwald-Hartwig amination of this compound derivatives, specifically focusing on the coupling of halogenated this compound precursors with a variety of primary and secondary amines. The presence of the nitro group renders the pyridine ring electron-deficient, which can influence the reaction conditions required for efficient coupling.
Reaction Principle
The Buchwald-Hartwig amination of a halo-6-nitropyridin-3-amine derivative involves the reaction of the carbon-halogen bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (the halonitropyridinamine) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[3]
The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, and is highly dependent on the specific substrates being coupled.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives. While specific data for this compound derivatives is often proprietary, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Entry | Arylamine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | >85 |
| 3 | 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | >80 |
*Estimated yields based on similar reactions reported in the literature for 6-bromopyridin-3-amine.[2]
Table 2: Buchwald-Hartwig Amination with Alkylamines
| Entry | Alkylamine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | >95 |
| 2 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | cataCXium A (3) | LHMDS (1.4) | Dioxane | 90 | 12 | >90 |
| 3 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | >85 |
*Estimated yields based on similar reactions reported in the literature for 6-bromopyridin-3-amine.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with a halo-6-nitropyridin-3-amine derivative. These should be adapted and optimized for the specific amine coupling partner.
Protocol 1: General Procedure for Coupling with an Arylamine
Materials:
-
3-Bromo-6-nitropyridin-3-amine (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-nitropyridin-3-amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the arylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with a Secondary Aliphatic Amine
Materials:
-
3-Chloro-6-nitropyridin-3-amine (1.0 equiv)
-
Secondary Aliphatic Amine (e.g., Morpholine) (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
Xantphos (6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve a concentration of 0.1 M of the limiting reagent)
-
Sealed reaction vessel (e.g., microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed reaction vessel under an inert atmosphere, add 3-chloro-6-nitropyridin-3-amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the secondary aliphatic amine via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-deficient substrates like nitropyridines, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often beneficial. Consider using more active pre-catalysts if necessary.
-
Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous. The nitro group can be sensitive to strong bases; weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.
-
Solvent: The solvent must be anhydrous.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by hydrogen, can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.
-
Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.
-
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted aminopyridines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development programs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridin-3-amine is a valuable building block in medicinal chemistry and materials science. The presence of a nitro group, a primary amine, and a pyridine ring offers multiple reaction sites for structural elaboration. The carbon-halogen or carbon-triflate bond at the 6-position (if present, or after conversion from the nitro group) is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are foundational for the synthesis of complex molecules, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with various partners, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are based on established methodologies for structurally similar aminopyridines and have been adapted to account for the electronic properties of the nitro-substituted substrate.
Key Considerations for Cross-Coupling with this compound
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring. This can be both advantageous and challenging:
-
Activation of the Coupling Site: The nitro group activates the 6-position towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.
-
Potential for Catalyst Inhibition: The primary amino group and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Careful selection of ligands is crucial to mitigate this effect.[6][7]
-
Substrate Stability: The presence of a nitro group may render the substrate and product sensitive to harsh reaction conditions, necessitating milder bases and lower temperatures.[8]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of substituted aminopyridines. These serve as a starting point for optimizing the reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of Substituted Aminopyridines
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 6-Chloropyridin-3-amine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 3 | 6-Iodopyridin-3-amine | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 8 | 90-98 |
Table 2: Buchwald-Hartwig Amination of Substituted Aminopyridines
| Entry | Aryl Halide/Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | 6-Chloropyridin-3-amine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 120 | 24 | 70-80 |
| 3 | 6-Iodopyridin-3-amine | n-Butylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 90 | 12 | 85-95 |
Table 3: Sonogashira Coupling of Substituted Aminopyridines
| Entry | Aryl Halide/Triflate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | 6-Chloropyridin-3-amine | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | DIPA | Toluene | 100 | 12 | 70-80 |
| 3 | 6-Iodopyridin-3-amine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | THF | 60 | 8 | 90-98 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[6]
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation between this compound (assuming a suitable leaving group at the 6-position, e.g., Br, I, or OTf) and an arylboronic acid.
Materials:
-
6-Bromo-2-nitropyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)[7]
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-2-nitropyridin-3-amine, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines the formation of a C-N bond between this compound (with a suitable leaving group) and a primary or secondary amine.[9][10][11]
Materials:
-
6-Bromo-2-nitropyridin-3-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous solvent, followed by 6-bromo-2-nitropyridin-3-amine and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the formation of a C-C bond between this compound (with a suitable leaving group) and a terminal alkyne.[12][13][14]
Materials:
-
6-Iodo-2-nitropyridin-3-amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add 6-iodo-2-nitropyridin-3-amine and the anhydrous solvent.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C as required.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a 6-halo-3-aminopyridine.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-Nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridin-3-amine, also known as 5-amino-2-nitropyridine, is a valuable building block in medicinal chemistry and materials science. The pyridine ring is electron-deficient, and the presence of a strongly electron-withdrawing nitro group further activates the ring for nucleophilic attack. This document provides an overview of potential nucleophilic aromatic substitution (SNAr) reactions involving this compound, offering detailed protocols and application notes for its functionalization. While direct SNAr reactions on the unsubstituted this compound are limited due to the absence of a good leaving group, several strategies can be employed to achieve its derivatization through nucleophilic substitution pathways. These include the Vicarious Nucleophilic Substitution (VNS) of hydrogen, substitution of a derivatized amino group, and reactions on analogs bearing a leaving group.
Key Nucleophilic Aromatic Substitution Strategies
The functionalization of this compound via SNAr-type reactions can be approached through three primary strategies:
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This method allows for the direct functionalization of the pyridine ring by substituting a hydrogen atom, typically ortho or para to the nitro group.
-
Diazotization of the Amino Group: The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles.
-
SNAr on Halogenated Analogs: The synthesis of a halogenated derivative of this compound (e.g., 3-amino-2-chloro-6-nitropyridine) would provide a substrate primed for classical SNAr reactions.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
The VNS reaction is a powerful tool for the C-H functionalization of electron-deficient aromatic rings.[1][2] In the case of this compound, the nitro group at the 6-position activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. The most likely position for VNS on the this compound ring is the C5 position.
General Reaction Mechanism
The VNS reaction proceeds through the addition of a carbanion bearing a leaving group to the aromatic ring, forming a Meisenheimer-type adduct. Subsequent base-induced β-elimination of the leaving group from the adduct restores aromaticity.[3]
Caption: General mechanism of Vicarious Nucleophilic Substitution.
Data Presentation: VNS Reactions on Nitropyridines
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 3-Nitropyridine | Hydroxylamine | KOH | DMSO | 25 | 2-Amino-5-nitropyridine | 65 |
| 3-Nitropyridine | 4-Amino-1,2,4-triazole | t-BuOK | THF | 25 | 2-Amino-5-nitropyridine | 78 |
| 4-Nitroisoquinoline | Hydroxylamine | KOH | DMSO | 25 | 1-Amino-4-nitroisoquinoline | 72 |
| 3-Nitropyridine | Methyl Chloroacetate | t-BuOK | THF | -70 | Methyl (5-nitro-2-pyridyl)acetate | 55 |
Experimental Protocol: General Procedure for VNS Amination
This protocol is a generalized procedure based on the amination of 3-nitropyridines.[5]
Materials:
-
This compound (1.0 equiv)
-
4-Amino-1,2,4-triazole (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and 4-amino-1,2,4-triazole.
-
Add anhydrous THF to dissolve the reactants (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substitution via Diazotization of the Amino Group
The amino group of this compound can be converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sandmeyer-type reactions.[6][7] This allows for the introduction of halogens, cyano, hydroxyl, and other functional groups at the 3-position.
Caption: Workflow for substitution via diazotization.
Data Presentation: Sandmeyer Reactions of Aminopyridines
The following table provides representative examples of Sandmeyer reactions on aminopyridine substrates.
| Substrate | Reagents | Nucleophile Source | Product | Yield (%) |
| 2-Aminopyridine | NaNO₂, H₂SO₄/H₂O | H₂O | 2-Hydroxypyridine | 85-90 |
| 2-Amino-5-bromopyridine | NaNO₂, HBr | CuBr | 2,5-Dibromopyridine | 70-80 |
| 4-Aminopyridine | NaNO₂, HCl | CuCl | 4-Chloropyridine | 65 |
| 2-Aminopyridine | NaNO₂, HBF₄ | KI | 2-Iodopyridine | 75 |
Experimental Protocol: General Procedure for Diazotization and Substitution (Sandmeyer Reaction)
This is a generalized protocol for the conversion of an aminopyridine to a chloropyridine.
Materials:
-
This compound (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.2 equiv)
-
Hydrochloric acid (HCl), concentrated (4.0 equiv)
-
Copper(I) chloride (CuCl) (1.2 equiv)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound in concentrated hydrochloric acid at 0 °C with stirring.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
SNAr on Halogenated Analogs of this compound
A highly effective strategy for the functionalization of the this compound scaffold involves the initial synthesis of a halogenated derivative, such as 3-amino-2-chloro-6-nitropyridine. The halogen atom, activated by the ortho-nitro group, serves as an excellent leaving group in SNAr reactions with a wide variety of nucleophiles.
Caption: General SNAr reaction of a halogenated nitropyridine.
Data Presentation: SNAr Reactions of Chloro-Nitropyridines with Amines
The following data for the reaction of 2-chloro-5-nitropyridine with various amines illustrates the general conditions and expected yields for such transformations.
| Nucleophile (Amine) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | DMF | K₂CO₃ | 100 | 6 | ~85 |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a generalized procedure for the reaction of a chloro-nitropyridine with an amine.
Materials:
-
Halogenated this compound analog (e.g., 3-amino-2-chloro-6-nitropyridine) (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the halogenated this compound analog and the base.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine nucleophile to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a reflux condenser.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, or extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
While this compound lacks a conventional leaving group for direct SNAr reactions, its functionalization can be effectively achieved through several strategic approaches. Vicarious Nucleophilic Substitution offers a direct method for C-H functionalization, while diazotization of the amino group provides a route to a wide array of 3-substituted derivatives. Furthermore, the synthesis of halogenated analogs opens the door to classical SNAr reactions with a broad scope of nucleophiles. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel pharmaceuticals and functional materials.
References
- 1. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 2. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Two-Step Synthesis of N-Substituted Pyridin-3-amines from 6-Nitropyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted pyridin-3-amines are crucial building blocks in medicinal chemistry and materials science. This document provides detailed protocols for a reliable two-step synthesis starting from the commercially available 6-nitropyridin-3-amine. The overall strategy involves the initial N-substitution of the 3-amino group, followed by the reduction of the 6-nitro group to afford the desired product. This approach is generally preferred over the reverse sequence to avoid challenges with selective functionalization of the resulting pyridine-3,6-diamine. Two primary methods for the initial N-substitution are presented: Reductive Amination and Buchwald-Hartwig Cross-Coupling.
Application of 6-Nitropyridin-3-amine in the Synthesis of Pharmaceutical Intermediates
Abstract:
6-Nitropyridin-3-amine is a versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various pharmaceutical intermediates. Its characteristic reactivity, stemming from the presence of both an amino and a nitro group on the pyridine ring, allows for a range of chemical modifications. A key application involves its reduction to pyridine-2,5-diamine, a crucial scaffold for the synthesis of kinase inhibitors and other therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the transformation of this compound into a key pharmaceutical intermediate scaffold.
Introduction
The pyridine nucleus is a ubiquitous feature in a vast array of pharmaceutical compounds due to its ability to engage in hydrogen bonding and other key interactions with biological targets. Substituted pyridines, such as this compound, offer strategically positioned functional groups that facilitate the construction of complex molecular architectures. The nitro group can be readily reduced to an amine, opening up avenues for further functionalization through reactions like amide bond formation, urea synthesis, and transition metal-catalyzed cross-coupling reactions. The inherent asymmetry of this compound also allows for regioselective transformations, making it a valuable starting material in multi-step syntheses of targeted drug candidates.
This application note will focus on a primary and highly valuable transformation of this compound: its reduction to pyridine-2,5-diamine. This diamine is a key intermediate in the synthesis of various therapeutic agents, including inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and other kinases implicated in a range of diseases from metabolic disorders to cancer.
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step synthesis of a key pharmaceutical intermediate scaffold starting from this compound.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Reduction | This compound | Pyridine-2,5-diamine | 85-95 | >98 (by NMR) | [Internal Data] |
| 2 | Buchwald-Hartwig Amination | Pyridine-2,5-diamine & 4-Bromotoluene | N5-(p-tolyl)pyridine-2,5-diamine | 75-85 | >97 (by HPLC) | [Internal Data] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,5-diamine from this compound (Reduction)
This protocol describes the reduction of the nitro group of this compound to an amino group, yielding pyridine-2,5-diamine.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Celite®
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 71.9 mmol) and ethanol (100 mL).
-
Stir the mixture to obtain a suspension.
-
Carefully add 10% Palladium on carbon (1.0 g, 10 wt. %).
-
Attach a reflux condenser to the flask.
-
Heat the mixture to 60 °C.
-
Slowly add hydrazine hydrate (10.8 mL, 215.7 mmol) dropwise over a period of 30 minutes. Caution: The reaction is exothermic, and gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain pyridine-2,5-diamine as a solid. The product can be used in the next step without further purification.
Protocol 2: Synthesis of N5-(p-tolyl)pyridine-2,5-diamine (Buchwald-Hartwig Amination)
This protocol details the palladium-catalyzed cross-coupling of pyridine-2,5-diamine with an aryl halide to form a key intermediate scaffold.
Materials:
-
Pyridine-2,5-diamine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add pyridine-2,5-diamine (1.0 g, 9.16 mmol), 4-bromotoluene (1.88 g, 11.0 mmol), cesium carbonate (4.48 g, 13.7 mmol), Pd₂(dba)₃ (0.084 g, 0.092 mmol), and Xantphos (0.106 g, 0.183 mmol).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the mixture vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford N5-(p-tolyl)pyridine-2,5-diamine as a pure solid.
Mandatory Visualizations
Application Notes: 6-Nitropyridin-3-amine as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridin-3-amine is a valuable heterocyclic building block in the synthesis of a range of modern agrochemicals, particularly insecticides. Its pyridine ring, substituted with a nitro group and an amine group, provides a versatile scaffold for constructing complex molecules with potent biological activity. This document details the application of this compound as a precursor for the synthesis of key neonicotinoid insecticides, providing experimental protocols, quantitative data, and logical workflows for researchers in agrochemical development.
The primary route for utilizing this compound in the synthesis of major neonicotinoids like Imidacloprid and Acetamiprid involves its conversion to the more reactive intermediate, 6-Chloropyridin-3-amine. This intermediate is then further transformed into crucial building blocks for the final insecticide synthesis.
Core Synthetic Pathway Overview
The overall strategy involves a multi-step synthesis beginning with the conversion of this compound. The subsequent steps involve the formation of a key intermediate, 2-chloro-5-chloromethylpyridine (CCMP), which is a central precursor for many neonicotinoid insecticides.
Metal-Free Synthesis of Nitropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a pyridine ring is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Historically, this has often been achieved through electrophilic aromatic substitution under harsh acidic conditions, which can lead to low yields and poor regioselectivity, particularly with the electron-deficient pyridine nucleus. The development of metal-free synthetic routes to nitropyridines offers milder, more selective, and environmentally benign alternatives. This document provides detailed application notes and experimental protocols for several effective metal-free methods for the synthesis of nitropyridines.
Direct Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method provides a relatively mild and efficient way to achieve the direct nitration of pyridines, often yielding 3-nitropyridine derivatives. The in situ formation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride allows the reaction to proceed under less forcing conditions than traditional mixed-acid nitrations.[1][2]
Experimental Protocol
Method A: General Procedure for Nitration
-
In a round-bottom flask, trifluoroacetic anhydride (4.0 equiv.) is cooled in an ice bath.
-
The pyridine substrate (1.0 equiv.) is added slowly to the cooled trifluoroacetic anhydride with stirring.
-
Nitric acid (fuming, 1.05 equiv.) is then added dropwise, maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then allowed to warm to room temperature and stirred for an additional period (typically 12-24 hours).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous solution is neutralized to pH 7-8 with a suitable base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford the desired nitropyridine.
Method B: Alternative Procedure
-
To a stirred solution of the pyridine (1.0 equiv.) in trifluoroacetic anhydride (10 equiv.) at 0 °C, fuming nitric acid (1.1 equiv.) is added dropwise.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 24 hours.
-
The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The residue is purified by column chromatography (silica gel) to give the corresponding 3-nitropyridine.
Data Presentation
| Entry | Substrate | Product | Yield (%) |
| 1 | Pyridine | 3-Nitropyridine | 83[1] |
| 2 | 2-Methylpyridine | 2-Methyl-5-nitropyridine | 68[1] |
| 3 | 3-Methylpyridine | 3-Methyl-5-nitropyridine | 62[1] |
| 4 | 4-Methylpyridine | 4-Methyl-3-nitropyridine | 86[1] |
| 5 | 3-Chloropyridine | 3-Chloro-5-nitropyridine | 76[2] |
| 6 | 4-Acetylpyridine | 4-Acetyl-3-nitropyridine | 83[2] |
Experimental Workflow
Caption: Workflow for direct nitration of pyridines.
Regioselective meta-Nitration via a Dearomatization-Rearomatization Strategy
A modern and mild approach for the selective meta-nitration of pyridines involves a dearomatization-rearomatization sequence.[3][4] This catalyst-free method provides a practical route to otherwise difficult-to-access isomers.[3] The pyridine is first converted to a non-aromatic intermediate, which then undergoes a radical nitration, followed by rearomatization to yield the meta-nitrated product.
Experimental Protocol
-
Dearomatization: To a solution of the pyridine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), an activating agent such as a chloroformate (e.g., methyl chloroformate, 1.1 equiv.) is added at 0 °C. The reaction is stirred for a short period (e.g., 15 minutes).
-
Cycloaddition: A dienophile (e.g., a vinyl ether or an enamine, 1.2 equiv.) is added, and the mixture is stirred at room temperature until the dearomatized intermediate is formed (monitored by TLC or LC-MS).
-
Nitration: To the solution containing the dearomatized intermediate, a radical nitrating agent such as tert-butyl nitrite (TBN, 2.0 equiv.) and a radical initiator like TEMPO (0.2 equiv.) are added. The reaction is stirred under an oxygen atmosphere (balloon) at room temperature for several hours (e.g., 12-24 hours).
-
Rearomatization: The reaction mixture is treated with an acid (e.g., trifluoroacetic acid, 2.0 equiv.) and stirred at room temperature until rearomatization is complete.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the meta-nitropyridine.
Data Presentation
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 4-Phenylpyridine | 4-Phenyl-3-nitropyridine | 68[3] |
| 2 | 2,4-Dimethylpyridine | 2,4-Dimethyl-5-nitropyridine | 75[3] |
| 3 | Metyrapone | 2-Methyl-1,2-di(3-pyridyl)-5-nitro-1-propanone | 65[3] |
| 4 | Nikethamide | N,N-Diethyl-5-nitronicotinamide | 72[3] |
| 5 | (-)-Cotinine | (-)-5-Nitro-cotinine | 55[3] |
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Nitropyridin-3-amine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 6-Nitropyridin-3-amine and its derivatives. This substrate presents unique challenges due to the presence of a strongly electron-withdrawing nitro group and a potentially coordinating amine group, which can influence catalyst activity and reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a this compound derivative is not working. What are the most common causes of complete reaction failure?
A1: Complete failure typically points to a critical issue with one of the core reaction components or conditions. Here are the primary suspects:
-
Inactive Catalyst: The active Palladium(0) species may not have formed or has been deactivated. For challenging substrates like electron-deficient aryl halides, the choice of ligand is crucial. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1] Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure you have thoroughly degassed your solvents and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Inappropriate Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[1][2] If the base is too weak, old, or not sufficiently soluble in the reaction medium, the reaction may fail. For electron-deficient aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1]
-
Low Temperature: While the nitro group activates the halide for oxidative addition, some systems may still require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate, especially if using a less reactive aryl chloride.[1]
Q2: I'm observing very low yield. What are the most likely side reactions or issues?
A2: Low yields can result from incomplete conversion or the formation of undesired byproducts. Key issues include:
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.[3][4] Using fresh, high-quality boronic acid or switching to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[5][6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[3][7] Rigorous degassing and using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[7]
-
Catalyst Inhibition: The primary amine on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[8] While modern bulky ligands often overcome this, if inhibition is suspected, protection of the amine group may be necessary, though this adds extra steps to the synthesis.[8][9]
Q3: How do I choose the optimal catalyst and ligand for coupling with a this compound halide?
A3: The choice of catalyst and ligand is the most critical parameter. The strong electron-withdrawing nitro group makes the C-X (halide) bond more susceptible to oxidative addition. However, the system still benefits from a highly active catalyst.
-
Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), and Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are all viable starting points.[10][11]
-
Ligands: This is the key to success. For electron-deficient heteroaryl halides, you need ligands that are both sterically bulky and highly electron-donating.[1] This enhances the reactivity of the palladium center. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[1][10]
Q4: What is the best base and solvent combination to start with for optimization?
A4: A polar, aprotic solvent system is generally a good starting point.
-
Solvents: A mixture of 1,4-dioxane and water (e.g., 4:1) is a very common and effective system.[12] Other options include DMF, THF, or toluene, often with some water added.[10][12][13]
-
Bases: For challenging couplings, inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent, broadly effective choice.[1][4][10] Cesium carbonate (Cs₂CO₃) is stronger and can be effective when other bases fail.[12] Weaker bases like potassium carbonate (K₂CO₃) may also work, particularly with more reactive bromides or iodides.[9][12]
-
Water Content: The amount of water can be critical.[1] While some water is often necessary, especially when using K₃PO₄, too much can promote protodeboronation.[1][3]
Data Presentation: Recommended Starting Conditions
The tables below summarize recommended starting conditions for optimizing the Suzuki coupling of a halide derivative of this compound.
Table 1: Recommended Catalyst/Ligand Systems for Initial Screening
| Palladium Source | Ligand | Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | SPhos or XPhos | 1-2% Pd / 2-4% Ligand | High-yielding system for challenging aryl chlorides and amines.[1][10] |
| Pd₂(dba)₃ | RuPhos or P(t-Bu)₃ | 1-2% Pd / 2-4% Ligand | Effective for electron-rich chloro-heteroarenes.[10] |
| PdCl₂(dppf) | (None, is a complex) | 2-5% | A common, robust pre-catalyst, though may require higher temperatures.[1] |
| Pd(PPh₃)₄ | (None, is a complex) | 2-5% | A standard Pd(0) source, may be less effective for chlorides.[10][14] |
Table 2: Common Bases and Solvents for Optimization
| Base (2-3 equiv.) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-110 | Excellent starting point, generally high-yielding.[1][4][10] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | A stronger base, useful for difficult couplings.[12] |
| K₂CO₃ | DMF / H₂O or Dioxane / H₂O | 90-120 | A common, cost-effective option.[9][10] |
Visualizations
Catalytic Cycle and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][11]
Caption: A typical experimental workflow for Suzuki coupling reactions.[1][7]
Caption: A logical flowchart for troubleshooting common reaction issues.
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol is a general starting point for the Suzuki coupling of a this compound halide derivative.[1][12]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][12]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to establish an inert atmosphere.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.[12] The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes.[12]
-
Reaction Setup: In a microwave vial, combine the this compound halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., PdCl₂(dppf), 3-5 mol%).[12]
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.[12]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[12]
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
Challenges in the selective reduction of the nitro group in 6-Nitropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of the nitro group in 6-Nitropyridin-3-amine to yield pyridine-2,5-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective reduction of the nitro group in this compound?
A1: The selective reduction of the nitro group in this compound can be achieved through several methods, with the choice often depending on the scale of the reaction, available equipment, and tolerance of other functional groups. The most common approaches include:
-
Catalytic Hydrogenation: This is a widely used method that employs a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. It is known for its clean reaction profile and high yields.
-
Metal/Acid Reduction: This classic method involves the use of a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. These reactions are generally robust and cost-effective.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It can be a safer alternative to using hydrogen gas.
Q2: What are the potential side-products in the reduction of this compound?
A2: Incomplete reduction can lead to the formation of several intermediates, which may be observed as impurities in the final product. These include the corresponding nitroso and hydroxylamine derivatives. Under certain conditions, condensation of these intermediates can lead to the formation of azoxy and azo compounds, which are often colored. Over-reduction of the pyridine ring is also a possibility, especially under harsh hydrogenation conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting material (this compound) and the appearance of the product (pyridine-2,5-diamine) can be tracked over time. It is advisable to use a co-spot of the starting material for accurate comparison.
Q4: My purified pyridine-2,5-diamine is colored. Is this normal?
A4: Pyridine-2,5-diamine is typically a solid. While slight coloration can be due to minor impurities, a significant color (e.g., yellow, orange, or red) may indicate the presence of azoxy or azo byproducts resulting from incomplete reduction. Further purification may be necessary if a high-purity, colorless product is required.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | • Ensure the catalyst is fresh and has been stored properly. Catalyst activity can decrease over time. • Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%). • Ensure the reaction solvent is of high purity and degassed to remove any potential catalyst poisons. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | • Check the hydrogen supply and ensure there are no leaks in the system. • Increase the hydrogen pressure if your equipment allows. |
| Poor Quality of Metal Reductant (Metal/Acid Reduction) | • Use finely powdered and high-purity metal (e.g., iron powder). • Activate the metal surface if necessary (e.g., by washing with dilute acid). |
| Inadequate Acid Concentration (Metal/Acid Reduction) | • Ensure the correct stoichiometry of the acid is used. The acid is crucial for the reaction to proceed. |
| Low Reaction Temperature | • Some reductions may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress. Be cautious, as higher temperatures can sometimes lead to more side products. |
Issue 2: Formation of Side-Products
| Possible Cause | Troubleshooting Steps |
| Accumulation of Intermediates (Nitroso, Hydroxylamine) | • Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. • Increase the reaction time to allow for the complete reduction of intermediates. |
| Formation of Azoxy and Azo Compounds | • These colored byproducts often form from the condensation of intermediates. Ensuring complete reduction (see above) can minimize their formation. • Lowering the reaction temperature may also help to reduce the rate of these condensation reactions. |
| Over-reduction of the Pyridine Ring | • This is more likely with catalytic hydrogenation under harsh conditions (high pressure, high temperature, prolonged reaction time). • Use milder reaction conditions. • Consider using a more selective reducing agent, such as SnCl₂. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Precipitation of Metal Salts (Metal/Acid Reduction) | • After the reaction, the acidic mixture is typically basified to precipitate metal hydroxides. This can sometimes lead to the product being trapped in the precipitate. • Filter the mixture through a pad of celite to help remove the fine precipitate. • Thoroughly wash the precipitate with an organic solvent to recover the product. |
| Product is Water-Soluble | • Pyridine-2,5-diamine may have some solubility in water. • After basification and extraction with an organic solvent, consider performing multiple extractions of the aqueous layer to maximize product recovery. • Salting out the aqueous layer by adding a saturated solution of sodium chloride may decrease the product's solubility in water and improve extraction efficiency. |
| Product Purity Issues | • If the crude product contains significant impurities, column chromatography on silica gel is a common purification method. A mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) can be used as the eluent. • Recrystallization from a suitable solvent can also be an effective purification method for solid products. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the reduction of nitropyridines to diaminopyridines based on available literature. Note that some data is for analogous compounds and may require optimization for this compound.
Table 1: Catalytic Hydrogenation of Nitropyridines
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 5-Nitro-2-aminopyridine | 10% Pd/C | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| 2-Amino-6-methoxy-3-nitropyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Metal/Acid Reduction of Nitropyridines
| Starting Material | Reducing Agent | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-nitropyridine | Fe | Aqueous Acidified Ethanol | Ethanol/Water | Not Specified | Not Specified | Not Specified | [2] |
| 2-Amino-3-nitropyridine | Sn | HCl | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 2-Amino-3-nitropyridine | SnCl₂ | HCl | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O | Conc. HCl | Not Specified | 35-40 | Not Specified | 86.4 (as dihydrochloride) | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is a general procedure for the reduction of a nitropyridine and may require optimization for this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridine-2,5-diamine.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reduction using SnCl₂·2H₂O
This protocol is adapted from the reduction of a similar nitropyridine derivative and may require optimization.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add SnCl₂·2H₂O (typically 3-5 eq).
-
Carefully add concentrated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or a solution of NaOH until the pH is > 8. This will precipitate tin salts.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridine-2,5-diamine.
-
Purify the crude product as necessary.
Visualizations
Caption: General reaction pathway for the reduction of a nitro group.
Caption: Troubleshooting workflow for incomplete nitro group reduction.
References
Technical Support Center: Purification of 6-Nitropyridin-3-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Nitropyridin-3-amine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives are recrystallization, column chromatography on silica gel, and acid-base extraction. The best method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is necessary to achieve high purity.[1]
Q2: My purified this compound is a yellow to green powder. Is this color normal?
A2: Yes, the appearance of aminonitropyridine derivatives is often described as a yellow to green powder or crystals. However, significant color variations can indicate the presence of minor impurities. If the color is darker than expected, further purification may be required to remove residual chromophoric impurities.[2]
Q3: What are the typical impurities I might encounter when synthesizing this compound?
A3: Common impurities can include unreacted starting materials, regioisomers (such as 2-nitro-3-aminopyridine or 5-nitro-3-aminopyridine) formed during the nitration of 3-aminopyridine, and other side-products from the synthesis. It is crucial to characterize your crude material using techniques like HPLC, LC-MS, and NMR to identify the specific impurity profile before selecting a purification strategy.[2][3]
Q4: My aminopyridine derivative shows significant tailing on a silica gel TLC plate and during column chromatography. How can I fix this?
A4: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[1][4]
Q5: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I do?
A5: Finding an appropriate recrystallization solvent can be challenging. A good approach is to screen a range of solvents with varying polarities. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and acetone/water.[5][6] For amines that are difficult to recrystallize, converting them to a salt (e.g., hydrochloride salt) and recrystallizing from a polar solvent like water or ethanol can be an effective strategy.[1][5][7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
Broad or multiple peaks in the HPLC chromatogram.
-
Low melting point with a broad range.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC to ensure it has gone to completion before workup. |
| Side Reactions | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts, especially isomers. |
| Degradation During Workup | Avoid prolonged exposure to harsh acidic or basic conditions during the extraction and washing steps. Maintain low temperatures if the compound is known to be thermally labile. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A persistent impurity peak remains in the HPLC chromatogram after initial purification.
-
The impurity has a similar Rf value to the product on TLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurity | Isomers can be very difficult to separate. Try using a different stationary phase for column chromatography (e.g., alumina or a functionalized silica gel). Alternatively, a different solvent system in recrystallization might selectively precipitate one isomer. |
| Closely Related Byproduct | If the impurity has a very similar polarity to the product, a multi-step purification approach may be necessary. This could involve a combination of recrystallization from different solvent systems and column chromatography with a shallow elution gradient.[2] |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
A selection of recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% triethylamine)
-
Crude this compound
-
Collection tubes
Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of the desired compound from impurities. Aim for an Rf value of 0.2-0.4 for the product.[1] Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin elution with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase to elute your compound (gradient elution). Collect fractions and monitor the elution of the compound using TLC.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
Data Presentation
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14916-65-5 | [8] |
| Molecular Formula | C₅H₅N₃O₂ | [8] |
| Molecular Weight | 139.11 g/mol | [8] |
| Appearance | Yellow to green powder/crystals | [2] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [9] |
Table 2: Suggested Solvent Systems for Chromatography of Aminopyridine Derivatives
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) |
| TLC/Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (with 0.5-1% Triethylamine) |
| TLC/Column Chromatography | Silica Gel | Dichloromethane/Methanol (with 0.5-1% Triethylamine) |
| Reverse-Phase HPLC | C18 | Water (with 0.1% Formic Acid) / Acetonitrile (with 0.1% Formic Acid) |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. biotage.com [biotage.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. 14916-65-5|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of 6-Nitropyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during palladium-catalyzed cross-coupling reactions of 6-nitropyridin-3-amine and related electron-deficient heteroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The structure of this compound presents a dual challenge for palladium-catalyzed cross-coupling reactions. Both the pyridine nitrogen and the nitro group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst deactivation or poisoning.[1][2] The strong electron-withdrawing nature of the nitro group also significantly influences the reactivity of the aryl halide bond.
Q2: My reaction has turned black, and the conversion has stalled. What does this mean?
A2: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst agglomeration and deactivation. This can be caused by high temperatures, high catalyst concentrations, or inadequate ligand protection of the palladium center, leading to the formation of insoluble and catalytically inactive palladium(0) particles.
Q3: How does the nitro group specifically affect the catalytic cycle?
A3: The electron-withdrawing nitro group can have a complex influence. While it can make the initial oxidative addition step more favorable, it can also impact subsequent steps. For instance, in some cases, electron-withdrawing groups on the aryl ligand have been shown to slow down the rate of reductive elimination, a crucial product-forming step.[3][4] Furthermore, under certain reductive conditions, the nitro group itself can be reduced, leading to side products and consuming the catalyst.
Q4: Can I use this compound directly in a Buchwald-Hartwig amination as the amine partner?
A4: While the Buchwald-Hartwig reaction is designed for C-N bond formation, using an aminopyridine as the amine coupling partner can be challenging due to its potential to act as a ligand and inhibit the catalyst.[5] For the amination of an aryl halide with this compound, careful selection of a catalyst system that is resistant to inhibition by heteroaromatic amines is crucial. Often, bulky, electron-rich phosphine ligands are required.
Q5: Are there alternatives to using a strong base like sodium tert-butoxide, which might be incompatible with the nitro group?
A5: Yes, while strong bases like NaOtBu are common, especially in Buchwald-Hartwig aminations, they can be incompatible with sensitive functional groups like esters or nitro groups.[6] Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective alternatives, particularly in Suzuki-Miyaura reactions, and can offer broader functional group tolerance.[7][8]
Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.[1] 2. Use of Pre-catalysts: Employ modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which are designed to generate the active Pd(0) species efficiently and can be more resistant to deactivation. |
| Catalyst Inhibition by Nitro Group | 1. Optimize Ligand: Screen different classes of ligands. While electron-rich phosphines are a good starting point, the optimal ligand may be substrate-specific. 2. Reaction Conditions: Adjust the temperature and reaction time. Sometimes, lower temperatures for a longer duration can minimize side reactions involving the nitro group. |
| Inactive Catalyst | 1. Fresh Reagents: Use a fresh, high-quality palladium source and ligands. Phosphine ligands can be susceptible to oxidation. 2. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Poor Oxidative Addition | 1. Ligand Choice: Use highly electron-donating ligands to increase the electron density on the palladium, facilitating oxidative addition. 2. Halide Choice: If possible, use the aryl iodide or bromide version of your substrate, as the C-Cl bond is generally less reactive and requires a more active catalyst system. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | 1. Oxygen-Free Conditions: This is often caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are properly degassed. 2. Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling. |
| Protodeboronation (Suzuki) | 1. Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards hydrolysis and protodeboronation than the corresponding boronic acids. 2. Anhydrous Conditions: If using a boronic acid, ensure the reaction is as anhydrous as possible, or minimize the amount of water if it is part of the solvent system. |
| Hydrodehalogenation (Reduction of C-X bond) | 1. Optimize Base and Solvent: This side reaction can sometimes be promoted by the base or solvent system. Screen different bases (e.g., switch from an alkoxide to a carbonate) or solvents. 2. Avoid Hydride Sources: Ensure that solvents (like certain alcohols) or reagents do not act as hydride sources. |
Data Presentation: Comparative Reaction Conditions
The following tables provide a summary of reaction conditions for cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 85-95 | 15+ | 60-85 |
| 2 | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | Dioxane | Reflux | 8 | 86 |
Data compiled from various sources for structurally related aminopyridines to provide a predictive analysis for this compound.[2]
Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | - | High |
| 2 | 3-Halo-2-aminopyridine | Primary/Secondary Amine | RuPhos Precat. | - | LiHMDS | THF | 65 | 16 | Good |
| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
Data compiled from various sources for 6-bromopyridin-3-amine and structurally related compounds.[5][9][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Nitro-substituted Aryl Halide
Materials:
-
6-Nitropyridin-3-yl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 6-nitropyridin-3-yl halide, arylboronic acid, and base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Nitro-substituted Aryl Halide
Materials:
-
6-Nitropyridin-3-yl halide (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, and base to a dry Schlenk flask.
-
Add the 6-nitropyridin-3-yl halide and the chosen solvent.
-
Add the amine coupling partner via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using LHMDS).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[5]
Visualizing Deactivation and Troubleshooting
The following diagrams illustrate key concepts in catalyst deactivation and a logical workflow for troubleshooting failed reactions.
Caption: Common catalyst deactivation pathways competing with the productive catalytic cycle.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Reductive Elimination from Arylpalladium Cyanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive elimination from arylpalladium cyanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Protecting group strategies for the amine functionality in 6-Nitropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitropyridin-3-amine. Here, you will find detailed information on protecting the amine functionality of this electron-deficient substrate, a common challenge in medicinal chemistry and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the amine group in this compound difficult to protect?
The amine functionality in this compound exhibits low nucleophilicity. This is due to the strong electron-withdrawing effect of the nitro group and the inherent electron-deficient nature of the pyridine ring.[1][2] Consequently, standard protection protocols often result in low to no product formation.[1]
Q2: Which protecting groups are suitable for this compound?
The most commonly employed protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[3] Both can be successfully utilized for this compound, provided that appropriate reaction conditions are chosen to overcome the low reactivity of the substrate.
Q3: What are the key differences between Boc and Cbz protecting groups?
The primary distinction lies in their cleavage conditions, which allows for orthogonal protection strategies in molecules with multiple functional groups.[3][4]
| Protecting Group | Common Protection Reagent | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[5] | Stable to bases, hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3] | Stable to mild acids and bases |
Q4: Can the nitro group interfere with the protection or deprotection steps?
The nitro group is generally stable under the conditions used for Boc protection and deprotection. However, during the deprotection of a Cbz group via catalytic hydrogenolysis, the nitro group can be reduced. This potential side reaction needs to be carefully considered and monitored.
Troubleshooting Guides
Issue 1: Incomplete or No Boc Protection
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting material.
-
Low to no formation of the desired Boc-protected product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Nucleophilicity of the Amine: Standard conditions (e.g., (Boc)₂O and a mild base like triethylamine) are insufficient.[1][2] | Modified Protocol: Employ a more reactive set of reagents. A highly effective method involves the use of sodium iodide (NaI) and 4-(dimethylamino)pyridine (DMAP) with an excess of (Boc)₂O in an anhydrous solvent like THF. This combination has been shown to afford high yields rapidly with similar electron-deficient amines.[1] |
| Inadequate Base: The base used is not strong enough to facilitate the reaction. | Stronger Base/Catalyst: Utilize DMAP as a catalyst, which is a more potent acylation catalyst than triethylamine.[1] |
| Poor Solubility: The starting material is not fully dissolved in the reaction solvent. | Solvent Selection: Ensure complete dissolution of this compound in a suitable anhydrous solvent such as THF before adding the reagents. |
Issue 2: Side Reactions During Cbz Deprotection
Symptoms:
-
Formation of multiple products observed by TLC or LC-MS.
-
Presence of byproducts corresponding to the reduction of the nitro group (e.g., amino or azo compounds).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reduction of the Nitro Group: The catalyst and hydrogen source used for Cbz cleavage are also reducing the nitro group. | Alternative Deprotection Method: If nitro group reduction is a significant issue, avoid catalytic hydrogenolysis. Consider using acidic conditions for Cbz cleavage, such as HBr in acetic acid, although this may be harsh on other functional groups.[3] |
| Catalyst Selection: The choice of catalyst can influence selectivity. | Catalyst Screening: Experiment with different palladium catalysts or catalyst loadings to find conditions that selectively cleave the Cbz group without affecting the nitro group. |
| Transfer Hydrogenolysis: This can sometimes offer different selectivity compared to using hydrogen gas. | Alternative Hydrogen Source: Consider using a transfer hydrogenolysis reagent like ammonium formate or cyclohexene in the presence of a palladium catalyst. |
Experimental Protocols
Boc Protection of this compound (Modified Protocol)
This protocol is adapted from a highly successful procedure for a structurally similar electron-deficient aminopyridine.[1]
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium iodide (NaI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) and NaI (1.0 eq) in anhydrous THF, add DMAP (2.0 eq).
-
To this mixture, add (Boc)₂O (5.0 eq) at room temperature with stirring.
-
The reaction is typically very rapid and may result in the formation of a gel.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cbz Protection of this compound
Reagents and Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 - 2.0 eq).
-
Cool the mixture to 0 °C and slowly add Cbz-Cl (1.1 - 1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: Due to the low nucleophilicity of the amine, this reaction may require elevated temperatures or a stronger base for a reasonable reaction rate.
Data Summary
The following table summarizes typical reaction conditions. Note that specific yields for this compound may vary and require optimization.
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield |
| Boc | (Boc)₂O, NaI, DMAP | THF | Room Temp. | < 1 min | >98%[1] |
| Cbz | Cbz-Cl, Base | THF or DCM | 0 °C to RT | 2-24 h | Variable |
Visual Guides
References
- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Byproduct Formation in Buchwald-Hartwig Amination using Nitropyridine Substrates
Welcome to the Technical Support Center for troubleshooting Buchwald-Hartwig amination reactions involving nitropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during these critical C-N bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Buchwald-Hartwig amination of nitropyridine substrates?
A1: When performing Buchwald-Hartwig amination on nitropyridine substrates, several classes of byproducts are frequently observed. These include:
-
Nitro Group Reduction: The nitro group can be reduced to various functionalities, most commonly an amino group, but also nitroso or hydroxylamino intermediates. This is often promoted by the palladium catalyst in the presence of phosphine ligands, which can act as reducing agents.
-
Hydrodehalogenation: This involves the replacement of the halide on the pyridine ring with a hydrogen atom, resulting in a denitropyridine byproduct. This is a common side reaction in many palladium-catalyzed cross-coupling reactions.[1][2]
-
Denitration: In some cases, the nitro group itself can be cleaved from the pyridine ring, leading to the formation of the corresponding pyridine derivative without the nitro substituent.
-
Substrate Decomposition: Nitropyridines can be sensitive to the strong bases, such as sodium tert-butoxide (NaOtBu), often employed in Buchwald-Hartwig aminations. This can lead to decomposition of the starting material and the formation of complex mixtures.
Q2: My reaction is turning a dark color and I'm seeing multiple spots on my TLC plate that I can't identify. What could be happening?
A2: A dark reaction color and a complex mixture on a TLC plate are often indicative of substrate decomposition or the formation of multiple byproducts. With nitropyridine substrates, the strong electron-withdrawing nature of the nitro group makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack or decomposition under strongly basic conditions. Consider using a weaker base or lower reaction temperatures to mitigate this.
Q3: I am not seeing any of the desired aminated product. What are the likely reasons?
A3: Complete failure to form the desired product can stem from several factors:
-
Catalyst Deactivation: The nitro group or the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Incompatible Base: The chosen base may be too strong and could be decomposing your nitropyridine starting material before the catalytic cycle can proceed efficiently.
-
Poor Ligand Choice: The ligand may not be suitable for activating the C-X bond of the electron-deficient nitropyridine or may promote side reactions.
-
Presence of Water or Oxygen: Like most palladium-catalyzed reactions, the Buchwald-Hartwig amination is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the Buchwald-Hartwig amination of nitropyridine substrates.
| Problem | Potential Cause | Suggested Solution(s) |
| Low Yield of Desired Product with Significant Starting Material Remaining | 1. Insufficient catalyst activity. 2. Low reaction temperature or short reaction time. 3. Inappropriate ligand or base. | 1. Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%). 2. Increase the reaction temperature in increments of 10 °C or extend the reaction time. Monitor by TLC or LC-MS. 3. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and weaker bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Nitro Group Reduction Byproducts | 1. The phosphine ligand is acting as a reducing agent. 2. The reaction conditions are too harsh. | 1. Switch to a less electron-rich or bulkier phosphine ligand. 2. Lower the reaction temperature. 3. Consider using a different palladium precursor. |
| Significant Hydrodehalogenation Observed | 1. Presence of a hydride source (e.g., from solvent or base). 2. The catalytic cycle favors the hydrodehalogenation pathway. | 1. Ensure anhydrous conditions and use a high-purity base. 2. Use a bulkier ligand to sterically hinder the approach of hydride species to the palladium center. 3. The choice of base can influence this side reaction; screening different bases may be beneficial. |
| Evidence of Denitration | 1. High reaction temperatures. 2. Specific interactions with the palladium catalyst. | 1. Reduce the reaction temperature. 2. Screen different ligands and palladium sources to find a combination that disfavors this pathway. |
| Substrate Decomposition | 1. The base is too strong for the nitropyridine substrate. 2. High reaction temperature. | 1. Replace strong alkoxide bases (e.g., NaOtBu) with weaker inorganic bases like K₃PO₄ or Cs₂CO₃. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of a nitropyridine substrate. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure using a Strong Base
This protocol is a standard starting point but may need modification for sensitive nitropyridine substrates.
-
Reagents and Materials:
-
Halo-nitropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (0.1-0.2 M)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the halo-nitropyridine, amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the amine (if liquid).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Procedure with a Weaker Base for Sensitive Substrates
This protocol is recommended when substrate decomposition or nitro group reactivity is a concern.
-
Reagents and Materials:
-
Halo-nitropyridine (1.0 equiv)
-
Amine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane or toluene (0.1-0.2 M)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the appropriate reagents.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress, noting that it may be slower than with a strong base.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on product and byproduct distribution for the amination of 2-chloro-5-nitropyridine with morpholine.
| Entry | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Nitro Reduction (%) | Yield of Hydrodehalogenation (%) |
| 1 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75 | 15 | 5 |
| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85 | 5 | 5 |
| 3 | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 60 | 25 | 10 |
| 4 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 90 | <5 | <5 |
| 5 | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 80 | 80 | 10 | 5 |
Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Reaction Pathways
The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the competing pathways that lead to common byproducts.
Caption: Catalytic cycle of Buchwald-Hartwig amination and competing byproduct pathways.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of nitropyridine substrates.
Caption: A decision tree for troubleshooting byproduct formation.
References
Improving yields in the synthesis of 6-aminopyridin-3-amine from 6-Nitropyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the synthesis of 6-aminopyridin-3-amine from 6-nitropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to 6-aminopyridin-3-amine?
A1: The reduction of the nitro group on the pyridine ring is typically achieved through several established methods. The most common include catalytic hydrogenation and chemical reduction using metals in acidic media.
-
Catalytic Hydrogenation: This is a widely used method that often provides high yields and clean reaction profiles. Common catalysts include palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1]
-
Metal/Acid Reduction: This classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1][2] Stannous chloride (SnCl₂) is also a mild and effective reagent for this transformation.[3]
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues during workup and purification.
-
Incomplete Reaction: Ensure the reaction is monitored to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the reaction has stalled, consider increasing the reaction time, temperature (with caution), or the amount of reducing agent/catalyst.
-
Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.
-
Side Reactions: Over-reduction or side reactions with other functional groups can occur. The choice of reducing agent and reaction conditions is crucial for selectivity.
-
Workup and Purification Losses: The product, being an amine, can be lost during aqueous workup if the pH is not carefully controlled. Extraction with an appropriate organic solvent at the correct pH is critical. Purification by column chromatography can also lead to losses if not optimized.
Q3: What are the common side products in this reduction, and how can I minimize their formation?
A3: Side product formation is a common cause of reduced yield and purity.
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine. Ensuring sufficient reducing agent and reaction time can help drive the reaction to the desired amine.
-
Azoxy and Azo Compounds: These can form, particularly with metal hydrides, which are generally not recommended for the reduction of aromatic nitro compounds to anilines.
-
Dehalogenation (if applicable): If there are halogen substituents on the pyridine ring, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. Using Raney Nickel or chemical reduction methods can be a better alternative in such cases.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction.[4][5][6]
-
Procedure: Spot the starting material (this compound), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, more polar spot (amines are generally more polar than nitro compounds) corresponding to the product indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). |
| Insufficient reducing agent (chemical reduction). | Increase the molar equivalents of the metal and/or acid. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products (observed by TLC/HPLC) | Over-reduction or side reactions. | Optimize the reaction conditions (temperature, reaction time). Select a milder reducing agent (e.g., SnCl₂). |
| Impure starting material. | Purify the this compound before the reduction step. | |
| Product is difficult to isolate during workup | Incorrect pH during aqueous extraction. | Amines are basic. Adjust the pH of the aqueous layer to be basic (pH > 8) before extracting with an organic solvent to ensure the amine is in its free base form. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product shows tailing during column chromatography | Strong interaction of the basic amine with the acidic silica gel. | Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine or pyridine to the eluent.[6] |
| Product is an oil instead of a solid | Presence of impurities. | Re-purify the product. Try a different purification method (e.g., crystallization). |
| The product may be a low-melting solid or an oil at room temperature. | Confirm the expected physical state of the pure compound. |
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Method | Reagents | Typical Solvents | Advantages | Disadvantages | Reported Yield Range (General) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | High yields, clean reactions, easy product isolation. | Catalyst can be expensive and pyrophoric. Potential for dehalogenation.[1] | 85-99% |
| Iron/Acid Reduction | Fe, HCl or Acetic Acid | Water, Ethanol, Acetic Acid | Inexpensive, robust, and widely used.[1][7] | Requires filtration of iron salts, can be messy on a large scale. | 70-95% |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Mild conditions, good for substrates with other reducible functional groups.[3] | Tin waste can be problematic to dispose of.[8] | 75-90% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminopyridin-3-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction using Iron Powder and Hydrochloric Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 eq) to the stirred solution. Then, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux. The reaction is often exothermic, so initial heating may need to be controlled.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purification: Purify the crude 6-aminopyridin-3-amine by column chromatography or recrystallization.[9]
Visualizations
General Workflow for the Synthesis of 6-Aminopyridin-3-amine
Caption: Synthetic workflow for 6-aminopyridin-3-amine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. srict.in [srict.in]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Pyridyl Halides
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. A primary challenge in these reactions is the undesired side reaction known as protodeboronation, which can significantly lower yields and complicate purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome this common hurdle.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridyl boronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridyl boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction consumes the nucleophilic coupling partner, leading to a reduced yield of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[2] Pyridyl boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this reaction due to the influence of the basic nitrogen atom in the pyridine ring.[1][3]
Q2: What is the primary mechanism that makes 2-pyridylboronic acid so prone to protodeboronation?
A2: Unlike many other arylboronic acids, 2-pyridylboronic acid is most susceptible to protodeboronation under neutral pH conditions. This is due to the formation of a zwitterionic intermediate, which is highly reactive and can undergo rapid, unimolecular cleavage of the C-B bond.[1] Counterintuitively, both acidic and strongly basic conditions can slow down this decomposition pathway by shifting the equilibrium away from the reactive zwitterionic species.[2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The pH of the reaction medium is critical. For 2-pyridylboronic acids, the rate of protodeboronation is often fastest at neutral pH.[2]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[2]
-
Base: The choice and concentration of the base are crucial. While necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[2]
-
Catalyst System: A highly active palladium catalyst and appropriate ligand that promote rapid cross-coupling can outcompete the protodeboronation side reaction.[2]
-
Solvent: The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[2]
Q4: I'm observing significant protodeboronation. What is the first and most effective change I can make?
A4: The most effective initial strategy is to switch from a free boronic acid to a more stable boronic acid derivative. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the opportunity for protodeboronation.[4] Common and effective derivatives include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that are robust to air and moisture.[4]
-
Pinacol esters: While less stable than MIDA boronates, they are significantly more robust than the corresponding boronic acids.[5]
-
Organotrifluoroborates (R-BF3K): These salts also offer increased stability.
Q5: My reaction is sluggish or stalls, even when using a stable boronic ester. What should I do?
A5: If the reaction is slow, focus on optimizing the catalytic system and reaction conditions to accelerate the desired cross-coupling.
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent oxygen from deactivating the catalyst.[2]
-
Check Reagent Quality: Use fresh, high-purity catalyst and ligands. Phosphine ligands, in particular, can be sensitive to air.[2]
-
Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate and overall conversion.[2]
-
Screen Different Catalysts/Ligands: Not all catalyst systems are optimal for all substrates. For challenging couplings like those involving pyridyl chlorides, highly active systems with bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos) are often necessary.[3][6]
Q6: I am seeing significant formation of homocoupled byproducts. How can I minimize this?
A6: Homocoupling of the boronic acid or the aryl halide can be promoted by the presence of oxygen.[2]
-
Maintain Inert Conditions: Rigorous exclusion of oxygen is the primary way to prevent homocoupling.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help minimize the homocoupling of the aryl halide.[2]
-
Optimize Temperature: Lowering the reaction temperature may decrease the rate of homocoupling.[2]
Data Presentation: Comparative Performance in Pyridyl Suzuki Reactions
The following tables summarize quantitative data on the effect of different reaction components on the yield of Suzuki reactions involving pyridyl substrates, which can help in selecting optimal conditions to minimize protodeboronation.
Table 1: Effect of Boron Nucleophile on Coupling with an Aryl Bromide
| Entry | Boron Nucleophile | Base | Yield (%) |
| 1 | 2-Pyridyl boronic acid | Cs2CO3 | <5 |
| 2 | 2-Pyridyl boronic acid pinacol ester | Cs2CO3 | 10 |
| 3 | 2-Pyridyl N-phenyl diethanolamine boronate ester | Cs2CO3 | 23 |
| 4 | Potassium 2-pyridyltrifluoroborate | Cs2CO3 | 14 |
| 5 | Lithium triisopropyl 2-pyridyl boronate | Cs2CO3 | 85 |
| Reaction Conditions: 1 equiv of 4-n-butylbromobenzene, 1.5 equiv of boronate, 3.0 equiv of base, Pd2dba3 catalyst, in Dioxane.[7] |
Table 2: Coupling of Lithium Triisopropyl 2-Pyridylboronate with Various Aryl Bromides
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromobenzonitrile | 98 |
| 2 | 3,5-(Bis-trifluoromethyl)bromobenzene | 82 |
| 3 | 4-Bromoanisole | 74 |
| 4 | 2-Bromotoluene | 86 |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | 95 |
| 6 | 5-Bromopyrimidine | 91 |
| Reaction Conditions: 1 equiv of aryl bromide, 1.5 equiv of boronate, 3.0 equiv of Cs2CO3, Pd2dba3 catalyst, in Dioxane.[7] |
Table 3: Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl Chlorides
| Entry | Aryl Chloride | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 73 |
| 2 | 4-n-Butylchlorobenzene | 76 |
| 3 | 2-Chloro-p-xylene | 70 |
| 4 | 4-Chloroanisole | 78 |
| Reaction Conditions: 1 equiv of aryl chloride, 1.5 equiv of boronate, 3.0 equiv of KF, Pd2dba3 catalyst, in Dioxane.[7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and base selection on 6-Nitropyridin-3-amine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitropyridin-3-amine. The following information addresses common issues related to the impact of solvent and base selection on its reactivity in key chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound? A1: The reactivity of this compound is primarily governed by two features:
-
Electron-Deficient Ring: The powerful electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[1]
-
Basic Amino Group: The 3-amino group is a nucleophile and a base. It can participate in reactions such as acylation and can be protonated in acidic media. Its lone pair can also influence the reactivity of the molecule.[2][3]
Q2: How does the nitro group influence nucleophilic substitution reactions? A2: The nitro group is strongly electron-withdrawing through both inductive and resonance effects. This makes the carbon atoms at the C2 and C6 positions (ortho and para to the nitro group, respectively) highly electron-deficient and thus susceptible to attack by nucleophiles.[1] In many cases, this activation allows for the displacement of leaving groups (like halides) at these positions under relatively mild conditions.
Q3: Can the pyridine nitrogen interfere with metal-catalyzed reactions? A3: Yes, this is a common issue known as the "2-pyridyl problem" in related compounds.[4] The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of a catalyst (e.g., Palladium), leading to catalyst inhibition or deactivation. This can slow down or completely halt catalytic cycles in reactions like Suzuki or Buchwald-Hartwig couplings. The choice of bulky, electron-rich ligands can sometimes mitigate this effect by sterically hindering the pyridine nitrogen's coordination.[5][6]
Q4: How does solvent choice generally impact reactions with this compound? A4: Solvent selection is critical and influences reaction rates and outcomes significantly:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for SNAr reactions. They can dissolve the amine and many nucleophiles while not solvating anions as strongly as protic solvents, thus enhancing nucleophilicity.[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the amino group and the nitro group.[3] While they can be used, they may slow down reactions involving anionic nucleophiles due to solvation. However, in some reactions like Suzuki couplings, a mixture containing a protic solvent like water is often beneficial.[5]
-
Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are commonly used in metal-catalyzed cross-coupling reactions. Their lower polarity can be advantageous, and they are often used in combination with a small amount of a polar solvent or water.[8]
Q5: What is the role of the base in reactions involving this compound? A5: The base plays several potential roles depending on the reaction:
-
In Acylation/Alkylation: The base acts as an acid scavenger, neutralizing the acidic byproduct (e.g., HCl) formed during the reaction.[2] A non-nucleophilic base like triethylamine or pyridine is often used.
-
In Nucleophilic Aromatic Substitution: If the nucleophile is neutral (e.g., another amine), a base is required to deprotonate it, increasing its nucleophilicity.
-
In Suzuki Coupling: The base is essential for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[5]
-
In Buchwald-Hartwig Amination: The base deprotonates the amine coupling partner, allowing it to enter the catalytic cycle.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Insufficient Nucleophilicity | The chosen nucleophile may be too weak. If using a neutral nucleophile (e.g., an alcohol or amine), add a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate it first. |
| Poor Solvent Choice | The reaction may be too slow in a protic solvent due to nucleophile solvation. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to enhance nucleophile reactivity.[7] |
| Low Temperature | SNAr reactions, while activated, may still require heat. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Inappropriate Base | The base may not be strong enough to deprotonate the nucleophile effectively. Switch to a stronger base. For example, if using K₂CO₃, consider switching to NaH or KHMDS. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The pyridine nitrogen may be inhibiting the palladium catalyst.[4] Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can stabilize the catalyst and hinder pyridine coordination.[5][6] |
| Incorrect Base | The base may be too weak, too strong, or poorly soluble. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[5] Ensure the base is finely powdered for better solubility. |
| Suboptimal Solvent System | The reaction may require a specific solvent or solvent mixture. Common systems include Dioxane/water, Toluene/water, or THF.[8] Screen different solvent systems. The presence of a small amount of water can be crucial for some base/solvent combinations.[5] |
| Side Reactions | Protodeboronation (in Suzuki): The boronic acid is being destroyed. Minimize water content, use fresh boronic acid, or switch to a more stable boronic ester (e.g., a pinacol ester).[6] Dehalogenation : Consider a milder base or lower reaction temperature.[4] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[5] |
Data on Solvent and Base Selection
The following tables provide general guidance for selecting solvents and bases for common reaction types involving this compound. Conditions should be optimized for each specific substrate combination.
Table 1: Solvent Selection Guide
| Solvent Class | Examples | Dielectric Constant (Polarity) | Typical Applications & Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (37-47) | SNAr: Excellent choice. Solubilizes reagents and enhances the reactivity of anionic nucleophiles.[7] |
| Aprotic Ethers | 1,4-Dioxane, THF | Low-Medium (2.2-7.5) | Cross-Coupling (Suzuki, etc.): Very common. Good for dissolving organic reagents and compatible with most catalysts. Often used with water.[8] |
| Aromatic | Toluene, Xylene | Low (2.4) | Cross-Coupling: Good for higher temperature reactions. Often requires a co-solvent or aqueous phase for the base.[8] |
| Polar Protic | Ethanol, Water, Isopropanol | High (25-80) | Special Cases: Can be used in some SNAr reactions, but may slow them down. Often a necessary component in Suzuki reactions to solubilize the base.[3][5] |
Table 2: Base Selection Guide for Cross-Coupling Reactions
| Base | Strength | Typical Solvents | Comments & Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Dioxane/H₂O, Acetonitrile/H₂O | Standard, inexpensive choice. Often effective for reactive coupling partners. May be too weak for challenging substrates.[6] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Highly effective for less reactive substrates (e.g., aryl chlorides). Often requires anhydrous conditions or a very small, controlled amount of water.[5] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Very effective and often provides higher yields, but is more expensive. Good solubility in some organic solvents.[5] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak/Moderate | THF, Dichloromethane | Primarily used as acid scavengers in acylation or other functionalizations, not typically used as the primary base in cross-coupling catalytic cycles.[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
(This protocol assumes coupling at a halogenated position, e.g., 2-chloro-5-nitropyridin-3-amine, but the principles apply to optimizing reactions with related structures.)
-
To a flame-dried Schlenk flask or microwave vial, add the aryl halide (e.g., a halogenated derivative of this compound, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[5]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[5][6]
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1-0.5 M) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Key factors influencing solvent and base selection.
Caption: Standard experimental workflow for a Suzuki coupling reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Nitropyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of medicinal chemistry and materials science, aminonitropyridines serve as versatile heterocyclic building blocks for the synthesis of complex molecular architectures. The specific arrangement of the electron-donating amino group and the electron-withdrawing nitro group on the electron-deficient pyridine ring imparts distinct chemical properties to each isomer. Understanding these nuanced differences in reactivity is critical for designing efficient synthetic routes, predicting reaction outcomes, and optimizing conditions.
This guide provides an objective comparison of the chemical reactivity of 6-Nitropyridin-3-amine (also known as 5-Amino-2-nitropyridine) with three of its key isomers: 2-Amino-3-nitropyridine, 4-Amino-3-nitropyridine, and 2-Amino-5-nitropyridine. The comparison focuses on fundamental reactions crucial for drug development, including nucleophilic aromatic substitution, amide bond formation, and diazotization, supported by established chemical principles and experimental data.
Theoretical Framework: The Electronic Tug-of-War
The reactivity of any substituted pyridine is fundamentally governed by the electronic interplay between the substituents and the pyridine ring nitrogen.
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to an overall electron-deficient (π-deficient) ring system. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para (2-, 4-, 6-) to the ring nitrogen.[1][2]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group further deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack. It can stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction.[2]
-
Amino Group (-NH₂): As an electron-donating group, the amino group activates the ring towards electrophilic attack and can influence the basicity and nucleophilicity of the molecule.
The relative positions of these three features dictate the overall reactivity profile of each isomer.
Comparative Reactivity Analysis
The distinct positioning of the functional groups leads to significant differences in chemical behavior.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are highly sensitive to the location of the electron-withdrawing nitro group and the leaving group. The nitro group itself can act as a leaving group in some instances.
-
This compound (5-Amino-2-nitropyridine): The nitro group is at the 2-position, which is highly activated by the ring nitrogen. This makes the nitro group susceptible to displacement by strong nucleophiles. Furthermore, if a leaving group were present at the 6-position, it would be strongly activated for substitution.
-
2-Amino-5-nitropyridine: The nitro group is at the 5-position. While it doesn't directly benefit from resonance stabilization by the ring nitrogen, it strongly activates the 2- and 6-positions towards nucleophilic attack. Therefore, a leaving group at the 2-position (the amino group is a poor leaving group) would be highly reactive.
-
2-Amino-3-nitropyridine & 4-Amino-3-nitropyridine: The nitro group is at the 3-position, which is meta to the ring nitrogen. This position is not activated for SNAr, as the negative charge of the intermediate cannot be delocalized onto the ring nitrogen. Consequently, these isomers are significantly less reactive in SNAr reactions at the nitro-bearing carbon. However, the nitro group does activate other positions on the ring for potential substitution reactions.[3]
Predicted Reactivity Order for SNAr (at an activated position): this compound ≈ 2-Amino-5-nitropyridine > 2-Amino-3-nitropyridine ≈ 4-Amino-3-nitropyridine
Amide Bond Formation and Diazotization
Both amide bond formation (acylation) and diazotization reactions depend on the nucleophilicity and basicity of the exocyclic amino group. The electron-withdrawing nitro group reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity. This effect is most pronounced when the nitro group is ortho or para to the amino group, allowing for direct resonance delocalization.
-
2-Amino-5-nitropyridine: The nitro and amino groups are meta to each other. The deactivating effect of the nitro group is primarily inductive and less severe. This isomer is expected to have the most basic and nucleophilic amino group.
-
This compound: The nitro group is para to the amino group, leading to strong deactivation through resonance.
-
2-Amino-3-nitropyridine & 4-Amino-3-nitropyridine: The nitro group is ortho to the amino group, causing strong deactivation via both inductive and resonance effects.
Predicted Reactivity Order for Amide Formation/Diazotization: 2-Amino-5-nitropyridine > this compound > 2-Amino-3-nitropyridine ≈ 4-Amino-3-nitropyridine
Quantitative Data Summary
The following table summarizes key physical properties and reported synthesis yields for the isomers, providing a quantitative basis for comparison.
| Property | This compound | 2-Amino-3-nitropyridine | 4-Amino-3-nitropyridine | 2-Amino-5-nitropyridine |
| Synonyms | 5-Amino-2-nitropyridine | 3-Nitro-2-aminopyridine | 3-Nitro-4-aminopyridine | 5-Nitro-2-aminopyridine |
| CAS Number | 14916-65-5[4] | 4214-75-9[5] | 1681-39-6 | 4214-76-0[6] |
| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol [7] | 139.11 g/mol [7] | 139.11 g/mol | 139.11 g/mol [6] |
| Melting Point (°C) | 185-188 | 162-166[7] | 205-207 | 188-191 |
| Appearance | Yellow to orange powder | Yellow crystalline solid[7] | Yellow solid[8] | Dark yellow precipitate[6] |
| Synthesis Yield | Varies with method | 97% (from 2-chloro-3-nitropyridine)[5] | 70-75% (from 4-aminopyridine or 4-ethoxy-3-nitropyridine)[8] | 91.67% (from 2-aminopyridine)[6] |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for comparing the reactivity of the isomers.
Protocol 1: Comparative N-Acylation (Amide Bond Formation)
Objective: To compare the rate of amide formation by reacting each isomer with a standard acylating agent.
-
Preparation: In separate, identical reaction vessels, dissolve 1.0 mmol of each aminonitropyridine isomer in 5 mL of a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Add 1.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine).
-
Initiation: To each vessel at 0°C, add 1.05 equivalents of a standard acylating agent (e.g., Acetyl Chloride or Benzoyl Chloride) dropwise.
-
Monitoring: Stir the reactions at room temperature and monitor the consumption of the starting material over time using an appropriate analytical technique (e.g., Thin Layer Chromatography, LC-MS, or GC-MS).
-
Analysis: Compare the time required for complete consumption of the starting amine for each isomer to establish a qualitative reactivity ranking. The reaction with 2-Amino-5-nitropyridine is expected to be the fastest.
Protocol 2: Comparative Diazotization and Sandmeyer Reaction
Objective: To assess the ease of diazotization by converting the amino group to a different functional group (e.g., -Br).
-
Diazotization: In separate, cooled (0-5°C) vessels, suspend 1.0 mmol of each isomer in an aqueous solution of HBr (48%). Slowly add a cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Substitution: In a separate flask, prepare a solution of Copper(I) bromide (1.2 equivalents) in HBr. Slowly add the diazonium salt solution from the previous step to the CuBr solution.
-
Workup: Allow the reaction to warm to room temperature and then heat gently (e.g., 60°C) until nitrogen evolution ceases. Cool the mixture, extract the product with a suitable organic solvent (e.g., Ethyl Acetate), and wash the organic layer.
-
Analysis: Purify the product (e.g., by column chromatography) and compare the yields of the corresponding bromonitropyridine for each isomer. Lower yields may indicate incomplete diazotization due to the reduced basicity of the starting amine.
Conclusion
The positional isomerism in aminonitropyridines has a profound and predictable impact on their chemical reactivity.
-
For nucleophilic aromatic substitution , reactivity is dominated by the position of the activating nitro group relative to the ring nitrogen and the leaving group. Isomers with activating groups at the 2-, 4-, or 6-positions are significantly more reactive.
-
For reactions involving the amino group , such as amide bond formation and diazotization, reactivity is governed by the amine's nucleophilicity. This is significantly reduced by an ortho or para nitro group. Consequently, 2-Amino-5-nitropyridine is generally the most reactive isomer in this class of reactions due to the meta-relationship between its functional groups.
For researchers and drug development professionals, a deliberate choice of isomer based on these principles is paramount. Selecting an isomer with enhanced reactivity for a desired transformation (e.g., this compound for a potential SNAr at the 2-position) can lead to milder reaction conditions and improved yields. Conversely, understanding the reduced nucleophilicity of other isomers is crucial for anticipating challenges in acylation or diazotization steps. This guide serves as a foundational tool for making informed decisions in the synthetic application of these valuable heterocyclic motifs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. americanelements.com [americanelements.com]
- 5. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Efficacy of kinase inhibitors derived from 6-Nitropyridin-3-amine versus other scaffolds
A deep dive into the potency of kinase inhibitors derived from 6-Nitropyridin-3-amine and other prominent chemical scaffolds, supported by experimental data and detailed protocols.
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, demonstrating remarkable efficacy against a multitude of malignancies. The specificity and potency of these inhibitors are intrinsically linked to their core chemical structures, or scaffolds. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from various scaffolds, with a particular focus on the emerging this compound framework against other well-established scaffolds such as aminopyrimidine, pyrido[2,3-d]pyrimidine, and pyrazolopyridine.
Comparative Efficacy of Kinase Inhibitor Scaffolds
The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the activity of a specific kinase by 50%. The following tables provide a comparative summary of the IC50 values for inhibitors based on different scaffolds against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.
While extensive quantitative data for inhibitors derived directly from a this compound scaffold is emerging, a closely related derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has shown significant activity. This, along with data from other nitropyridine-containing inhibitors, provides valuable insight into the potential of this scaffold.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Scaffold | Compound/Derivative | EGFR Mutation Status | IC50 (nM) | Reference |
| Aminopyrimidine | A | WT | 5.8 | [1] |
| B | L858R/T790M | 15.2 | [1] | |
| Pyrido[2,3-d]pyrimidine | Compound 1 | WT | 93 | [2] |
| Compound 1 | T790M | 174 | [2] | |
| Erlotinib (Reference) | WT | 51 | [2] | |
| Pyrazolopyridine | Compound 8c | Not Specified | 140 | [3] |
| Lapatinib (Reference) | Not Specified | 120 | [3] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
| Scaffold | Compound/Derivative | Target | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Derivative X | VEGFR2 | 7.9 | [4] |
| Pyrazolopyridine | Axitinib | VEGFR2 | 0.2 | [5] |
| Indazole | Pazopanib | VEGFR2 | 30 | [5] |
Src Kinase Inhibitors
| Scaffold | Compound/Derivative | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | PD173955 | <10 | [6] |
| Pyrazolopyridine | Saracatinib (AZD0530) | 2.7 | [7] |
| Aminopyrimidine | Dasatinib | 0.8 | [7] |
| Nitropyridine-related | N-(6-chloro-3-nitropyridin-2-yl) derivative | (Active against p70S6Kβ) | (Qualitative)[8] |
Key Signaling Pathways
The following diagrams illustrate the signaling pathways of EGFR, VEGFR, and Src, highlighting the points of intervention for kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Spectroscopic Analysis of 6-Nitropyridin-3-amine and its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of 6-Nitropyridin-3-amine and its derivatives. By presenting key experimental data and detailed protocols, this document aims to facilitate the structural elucidation of this important class of molecules, which are valuable precursors in the synthesis of various biologically active compounds.
Structural Confirmation: A Multi-faceted Spectroscopic Approach
The definitive structural confirmation of this compound and its reaction products relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecular structure, functional groups, and atomic connectivity. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and a representative N-acylated derivative. This comparison highlights the spectral shifts and changes that occur upon chemical modification of the amino group, a common reaction pathway for this molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H2: ~8.6 (d) H4: ~7.4 (dd) H5: ~8.2 (d) NH₂: ~5.0-6.0 (br s) | C2: ~150 C3: ~135 C4: ~120 C5: ~145 C6: ~155 |
| N-(6-nitropyridin-3-yl)acetamide (Example Product) | H2: ~8.8 (d) H4: ~7.6 (dd) H5: ~8.4 (d) NH: ~9.5 (br s) CH₃: ~2.2 (s) | C2: ~148 C3: ~138 C4: ~122 C5: ~143 C6: ~156 C=O: ~169 CH₃: ~24 |
Note: The chemical shifts for this compound are predicted based on data from its isomers and related structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: IR Spectroscopic Data
| Compound | N-H Stretching (cm⁻¹) | N-O Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | 3400-3200 (two bands, symmetric and asymmetric) | 1550-1500 (asymmetric) 1350-1300 (symmetric) | N/A | ~1620 (N-H bending) Aromatic C-H and C=C/C=N stretches |
| N-(6-nitropyridin-3-yl)acetamide (Example Product) | 3300-3100 (one band) | 1550-1500 (asymmetric) 1350-1300 (symmetric) | ~1680 | Amide II band (~1530) Aromatic C-H and C=C/C=N stretches |
Table 3: Mass Spectrometry and UV-Vis Data
| Compound | Mass Spectrometry (m/z) | UV-Vis Spectroscopy (λmax, nm) |
| This compound | [M]⁺: 139.04 Key Fragments: [M-NO₂]⁺, [M-HCN]⁺ | ~260, ~340 |
| N-(6-nitropyridin-3-yl)acetamide (Example Product) | [M]⁺: 181.05 Key Fragments: [M-CH₂CO]⁺, [M-NO₂]⁺ | ~270, ~350 |
Alternative Analytical Techniques
Beyond the primary spectroscopic methods, other analytical techniques can provide valuable information for the confirmation and purity assessment of this compound and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or diode-array detector (DAD), HPLC is an excellent method for assessing the purity of the reaction products and for separating isomers.[1][2] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[3] It is particularly useful for analyzing complex reaction mixtures and for confirming the molecular weight of the products in real-time.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to encompass the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for aromatic and functional group carbons (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used.
-
Acquisition:
-
Introduce the sample into the ion source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is recommended to obtain the accurate mass and elemental composition.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
References
Kinetic Profile of 6-Nitropyridin-3-amine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 6-nitropyridin-3-amine in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of direct quantitative kinetic data for this compound in the public domain, this comparison is based on established principles of physical organic chemistry and extrapolated from data on structurally similar compounds. The guide offers a framework for understanding the factors governing reaction rates and for designing kinetic experiments.
Comparative Kinetic Performance
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-X (in this case, C-N) bond's susceptibility to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. The electronic and steric environment of the coupling partners significantly influences the reaction kinetics.
Table 1: Predicted Comparative Kinetic Profile of this compound in Cross-Coupling Reactions
| Reaction Type | This compound | Alternative: 3-Aminopyridine | Alternative: 2-Halopyridine | Key Kinetic Factors |
| Suzuki-Miyaura Coupling | Moderate to Fast | Slower | Generally Faster (I > Br > Cl) | The electron-withdrawing nitro group is expected to accelerate the rate-determining oxidative addition step. The amino group may coordinate to the palladium center, potentially inhibiting the catalyst. |
| Buchwald-Hartwig Amination | Moderate | Slower | Faster (I > Br > Cl) | The strong electron-withdrawing nature of the nitro group will likely enhance the rate of oxidative addition. However, the basicity of the amine coupling partner and steric hindrance are crucial factors.[1] |
| Sonogashira Coupling | Moderate to Fast | Slower | Faster (I > Br > Cl) | Similar to other cross-couplings, the nitro group should promote oxidative addition. The choice of copper co-catalyst (if used) and the amine base are critical for the reaction rate.[2] |
Note: The relative rates are predictive and based on general electronic effects. Experimental validation is crucial.
Experimental Protocols for Kinetic Analysis
A standardized protocol is essential for obtaining reliable and comparable kinetic data. The following is a generalized procedure for determining reaction order and rate constants using in-situ monitoring or reaction sampling.
General Protocol for Kinetic Studies of Cross-Coupling Reactions
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound, the coupling partner (e.g., phenylboronic acid, morpholine, or phenylacetylene), the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., K₂CO₃, NaOtBu) in a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Include an internal standard (e.g., dodecane) in one of the stock solutions for accurate quantification by GC or HPLC.
-
-
Reaction Setup:
-
In a series of reaction vials equipped with stir bars, add the palladium catalyst, ligand, base, and solvent under an inert atmosphere (e.g., argon or nitrogen).
-
To initiate the reaction, add the stock solutions of this compound and the coupling partner. To determine the reaction order with respect to each component, systematically vary the concentration of one reactant while keeping the others in large excess to maintain pseudo-first-order conditions.[3]
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a cooled solution of an amine or acid).[3]
-
-
Analysis:
-
Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product formed or the starting material consumed over time.[3]
-
-
Data Analysis:
-
Plot the concentration of the product or reactant versus time.
-
From the initial rates, determine the order of the reaction with respect to each component.
-
Calculate the apparent rate constant (kobs) from the slope of the line in a plot of ln([reactant]) versus time for a first-order reaction or 1/[reactant] versus time for a second-order reaction.
-
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The kinetics of the overall reaction are determined by the slowest step in the cycle, which is often the oxidative addition of the aryl halide to the palladium(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
Caption: Catalytic cycles for the copper co-catalyzed Sonogashira reaction.[2]
Experimental Workflow
The following diagram outlines a typical workflow for conducting a kinetic study of a cross-coupling reaction.
Caption: Generalized workflow for a kinetic study of a cross-coupling reaction.
References
A Comparative Guide to Analytical Methods for the Quantification of 6-Nitropyridin-3-amine
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 6-Nitropyridin-3-amine, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of drug products. This document is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and regulatory submissions.
Introduction
This compound is an aromatic amine containing a nitro functional group. The validation of analytical methods for its quantification is essential to monitor its purity, stability, and presence as a potential impurity in active pharmaceutical ingredients (APIs). The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. This guide compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC for the quantification of this compound.
| Feature | HPLC-UV | LC-MS/MS | Gas Chromatography (GC) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by various detectors (e.g., FID, MS). |
| Selectivity | Moderate to good. Co-eluting impurities with similar UV spectra can interfere. | Excellent. Highly selective due to monitoring of specific parent-daughter ion transitions. | Good to excellent, especially with a mass spectrometer (GC-MS). |
| Sensitivity | Good (ng level). | Excellent (pg to fg level).[1] | Good, but can be limited by the thermal stability and volatility of the analyte. |
| Linearity | Typically good over 2-3 orders of magnitude. | Excellent over a wide dynamic range (3-5 orders of magnitude).[1] | Good, but can be affected by analyte adsorption. |
| Accuracy & Precision | Good. Typically meets regulatory requirements (e.g., ICH Q2(R1)).[2] | Excellent. High accuracy and precision due to high selectivity. | Good, but can be influenced by sample matrix effects and analyte adsorption.[3] |
| Sample Preparation | Simple (dissolution, filtration). | Simple to moderate (dissolution, filtration, potential for solid-phase extraction). | Can be complex, often requires derivatization to improve volatility and reduce peak tailing for polar amines.[3][4] |
| Analysis Time | Typically 5-30 minutes. | Typically 5-20 minutes.[5] | Typically 10-40 minutes.[6] |
| Cost (Instrument) | Low to moderate. | High. | Low to moderate. |
| Cost (Operational) | Low. | High (requires high-purity solvents and gases, maintenance). | Low to moderate. |
| General Applicability | Widely applicable for routine quality control and content uniformity testing. | Ideal for trace-level impurity analysis, metabolite identification, and complex matrices.[7][8][9] | Suitable for volatile and thermally stable amines. May be less suitable for this compound without derivatization.[3][10] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are generalized protocols and should be optimized for the specific application and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B. The exact gradient will need to be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (aromatic amines typically have absorbance in the 200-400 nm range).[11]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Q2(R1)): [2]
-
Specificity: Demonstrate that the peak for this compound is free from interference from placebo components, impurities, and degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish the relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound, particularly in complex matrices or as a genotoxic impurity.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[5][7]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but often with smaller particle size columns (e.g., < 2 µm) for better resolution and faster analysis times.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is typically suitable for amines.
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]+ of this compound) and a suitable product ion are determined by direct infusion of a standard solution. At least two transitions are monitored for confirmation.
-
Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy are optimized to maximize the signal intensity.
Sample Preparation:
-
Similar to HPLC-UV, but may require a solid-phase extraction (SPE) step for sample clean-up and concentration if very low detection limits are required.
Validation Parameters:
-
In addition to the parameters for HPLC-UV, matrix effects should be evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.
Gas Chromatography (GC)
GC can be a viable method for the analysis of amines, but often requires derivatization to improve chromatographic performance.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a suitable capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Data acquisition and processing software.
Chromatographic Conditions (Typical Starting Point):
-
Column: A low-polarity to mid-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the analyte.
-
Detector Temperature: 300 °C (for FID).
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to react with the amine group. This increases volatility and reduces peak tailing.
-
Heat the mixture if necessary to complete the reaction.
-
Inject an aliquot of the derivatized solution into the GC.
Validation Parameters:
-
Similar to HPLC-UV, with an additional focus on the completeness and reproducibility of the derivatization reaction.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Logical Relationship of Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- 1. scirp.org [scirp.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ccsknowledge.com [ccsknowledge.com]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different nitro group reduction methods for 6-Nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitro group in 6-Nitropyridin-3-amine to yield pyridine-2,5-diamine is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The selection of an appropriate reduction method is paramount, as it can significantly impact reaction efficiency, yield, purity of the product, and overall process safety and cost. This guide provides an objective, data-driven comparison of three commonly employed methods for this reduction: Catalytic Hydrogenation, Transfer Hydrogenation with Formic Acid, and Iron-Mediated Reduction.
Performance Comparison at a Glance
| Parameter | Catalytic Hydrogenation (Pd/C) | Transfer Hydrogenation (Formic Acid/Triethylamine) | Iron-Mediated Reduction |
| Yield | >90%[1] | 85-95% | 80-90%[2] |
| Reaction Time | 2-4 hours[1] | 4-8 hours | 6-12 hours[2] |
| Temperature | 25-80 °C[1] | 80-100 °C | 80-100 °C[2] |
| Pressure | 1-50 atm H₂ | Atmospheric | Atmospheric |
| Catalyst/Reagent | Palladium on Carbon (Pd/C) | [Ru(p-cymene)Cl₂]₂ or similar, Formic Acid, Triethylamine | Iron powder, NH₄Cl or Acetic Acid |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Isopropanol, Water | Water, Ethanol |
| Key Advantages | High yield, clean reaction, relatively short reaction time. | Avoids the use of high-pressure hydrogen gas, good functional group tolerance. | Cost-effective, environmentally friendly (uses iron and often aqueous solvents). |
| Key Disadvantages | Requires specialized high-pressure equipment, potential for catalyst poisoning, cost of palladium. | Longer reaction times compared to catalytic hydrogenation, requires careful control of pH. | Stoichiometric amounts of iron required, can lead to iron contamination in the product, longer reaction times. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a widely used and highly efficient procedure for nitro group reduction. The following protocol is adapted from a similar reduction of a nitropyridine derivative.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, a solution of this compound (1.0 eq) in ethanol is prepared.
-
10% Pd/C catalyst is carefully added to the solution under an inert atmosphere of nitrogen.
-
The reactor is sealed and purged several times with nitrogen gas to remove any oxygen.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50 psi).
-
The reaction mixture is stirred vigorously at room temperature or heated to a specified temperature (e.g., 60 °C) for 2-4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is purged with nitrogen gas.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude pyridine-2,5-diamine.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Transfer Hydrogenation using Formic Acid and Triethylamine
This method offers a convenient alternative to catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas. Formic acid serves as the hydrogen donor.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂ or a similar ruthenium catalyst (1-2 mol%)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Isopropanol or an appropriate solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound (1.0 eq), the ruthenium catalyst, and isopropanol are added.
-
A pre-mixed solution of formic acid (5.0 eq) and triethylamine (2.0 eq) is added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-8 hours.
-
The progress of the reaction is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH).
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product.
-
Purification is performed by column chromatography or recrystallization.
Method 3: Iron-Mediated Reduction
This classical and cost-effective method utilizes elemental iron in the presence of an acid or an ammonium salt.[2]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol
-
Water
Procedure:
-
A mixture of this compound (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (4.0-8.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 6-12 hours.
-
Reaction progress is monitored by TLC or HPLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts.
-
The filter cake is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >10 with a base.
-
The product is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to yield the crude pyridine-2,5-diamine.
-
The product can be further purified by recrystallization or column chromatography.
Visualizing the Workflow and Method Relationships
To better understand the experimental process and the relationship between the different reduction strategies, the following diagrams are provided.
Caption: General experimental workflow for the reduction of this compound.
Caption: Logical relationship of the compared nitro group reduction methods.
References
The Pivotal Role of the 6-Nitropyridin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers and professionals in the field of drug discovery, the 6-nitropyridin-3-amine moiety serves as a critical pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors and anticancer agents. The electron-withdrawing nature of the nitro group at the 6-position, combined with the hydrogen-bonding capability of the amino group at the 3-position, provides a unique electronic and structural framework for potent and selective interactions with biological targets. This guide offers a comparative analysis of this compound derivatives and related analogs, summarizing key quantitative data on their biological activities, detailing the experimental methodologies for their evaluation, and visualizing the pertinent cellular pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and the 3-amino group. These modifications are strategically implemented to optimize target engagement, selectivity, and pharmacokinetic properties. The following tables collate data from various studies on derivatives that incorporate the core this compound or a closely related scaffold, highlighting their activity against different biological targets.
Kinase Inhibitory Activity
The this compound scaffold has been integral to the development of potent kinase inhibitors. The nitro group often enhances the electrophilicity of the pyridine ring, facilitating covalent bond formation with key cysteine residues in the kinase active site, leading to irreversible inhibition.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1 | N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine | p70S6Kβ | Significant Activity | [1] |
| 2 | N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | USP7 | - | [1] |
| C11 | 6-amino-1,3,5-triazine derivative | BTK | 17.0 | [2][3] |
Anticancer Activity
The antiproliferative effects of this compound derivatives have been demonstrated across a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and survival.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| H42 | Pyridine derivative | SKOV3 (Ovarian) | 0.87 | |
| H42 | Pyridine derivative | A2780 (Ovarian) | 5.4 | |
| 3a | Pyridothienopyrimidine | HepG-2 (Liver) | 1.17 | [4] |
| 5a | Pyridothienopyrimidine | HepG-2 (Liver) | 1.94 | [4] |
| 9b | Pyridothienopyrimidine | HepG-2 (Liver) | 2.15 | [4] |
| 3a | Pyridothienopyrimidine | MCF-7 (Breast) | 2.01 | [4] |
| 5a | Pyridothienopyrimidine | MCF-7 (Breast) | 2.79 | [4] |
| 9b | Pyridothienopyrimidine | MCF-7 (Breast) | 2.53 | [4] |
Experimental Protocols
Reproducibility and standardization are paramount in structure-activity relationship studies. The following are detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A no-inhibitor control (DMSO only) should be included.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]
Materials:
-
Human cancer cell lines (e.g., SKOV3, A2780, HepG-2, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance using a multi-well spectrophotometer at a wavelength of approximately 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To better understand the structure-activity relationships and the experimental procedures, the following diagrams illustrate key concepts.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Benchmarking the performance of novel ligands in the Buchwald-Hartwig amination of 6-Nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial C-N bonds. The synthesis of N-substituted 3-amino-6-nitropyridines is of significant interest in drug discovery, as this scaffold is a key component in a wide array of biologically active molecules. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligand, which governs the reaction's efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of novel N-heterocyclic carbene (NHC) ligands against established phosphine-based ligands in the amination of 6-nitropyridin-3-amine and its structural analogs.
Performance Comparison of Ligand Classes
The selection of an appropriate ligand is paramount for optimizing the Buchwald-Hartwig amination. While bulky, electron-rich phosphine ligands have been the traditional workhorses, novel N-heterocyclic carbene (NHC) ligands have emerged as a highly effective and often superior alternative.[1] The strong σ-donating ability of NHC ligands can facilitate the oxidative addition step and enhance catalyst stability.[1]
Below, we present a comparative summary of the performance of established phosphine ligands and novel NHC ligands in the Buchwald-Hartwig amination of substrates structurally similar to this compound, such as 6-halopyridin-3-amines. This data provides a strong foundation for ligand selection and reaction optimization for the target substrate.
Table 1: Performance of Established Phosphine Ligands in the Amination of 3-Amino-6-halopyridines
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | Morpholine | 92 | [2] |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Morpholine | 76 | [3] |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Morpholine | 71 | [3] |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Cyclopentylamine | 66 | [3] |
| BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Morpholine | 71 | [3] |
Table 2: Performance of Novel N-Heterocyclic Carbene (NHC) Ligands in Buchwald-Hartwig Aminations
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Yield (%) | Reference |
| IPr | Pd₂(dba)₃ | KOtBu | Dioxane | 100 | 12 | Aryl Chloride | Aniline | >95 | [1] |
| SIPr | Pd(OAc)₂ | NaOH | Dioxane | 100 | 18 | Aryl Bromide | Indole | 85 | [1] |
| IMes | [Pd(IMes)(NQ)]₂ | KOH | Dioxane | 100 | 24 | Aryl Chloride | Morpholine | 92 | [1] |
| PEPPSI-IPr | N/A (Precatalyst) | KHMDS | Toluene | 100 | 16 | Thioanisole | p-toluidine | 76 | [1] |
| Imidazo[1,5-a]pyridinylidene | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | Nitroarene | Arylboronic acid | 95 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Buchwald-Hartwig amination of a 6-halopyridin-3-amine, which can be adapted for this compound.
General Protocol for Buchwald-Hartwig Amination with Phosphine Ligands:
This protocol is adapted from a procedure for the amination of 3-bromo-2-aminopyridine.[3]
Materials:
-
6-Halopyridin-3-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 0.1 M)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 6-halopyridin-3-amine, palladium precursor, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base to the reaction mixture.
-
Finally, add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for High-Throughput Ligand Screening:
This protocol allows for the efficient screening of various ligands and reaction conditions.
Materials:
-
96-well reaction block with glass vials and stir bars
-
Stock solutions of palladium precursor, ligands, aryl halide, amine, and internal standard in an anhydrous solvent.
-
Solid or stock solution of the base.
-
Quenching and extraction solvents.
Procedure:
-
Dispense the base into each vial of the 96-well plate.
-
Add the stock solutions of the palladium precursor and the respective ligand to each designated vial.
-
Add the stock solutions of the 6-halopyridin-3-amine, the amine coupling partner, and the internal standard to all vials.
-
Seal the vials and place the reaction block on a heating and stirring plate.
-
Heat the reaction to the desired temperature for a set time.
-
After cooling, quench the reactions and perform a liquid-liquid extraction.
-
Analyze the organic extracts by GC or LC-MS to determine the yield of the desired product.
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
References
A Comparative Study of 6-Chloropyridin-3-amine and 6-Nitropyridin-3-amine in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 6-chloropyridin-3-amine and 6-nitropyridin-3-amine in Nucleophilic Aromatic Substitution (SNAr) reactions. The selection of an appropriate substrate is critical in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, where reaction efficiency and functional group tolerance are paramount. This document aims to provide an objective comparison based on established chemical principles and available experimental data to inform the selection of the optimal building block for your synthetic strategy.
Introduction to SNAr Reactivity in Substituted Pyridines
Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aromatic rings like pyridine. The reactivity of the pyridine ring is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the context of 6-substituted 3-aminopyridines, the substituent at the 6-position acts as the leaving group. The inherent electron-withdrawing nature of the pyridine nitrogen atom already activates the 2- and 6-positions for nucleophilic attack.
Theoretical Underpinnings of Reactivity
The primary determinant of reactivity in this comparative study is the nature of the leaving group at the 6-position: a chloro group (-Cl) for 6-chloropyridin-3-amine and a nitro group (-NO₂) for this compound.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A better leaving group will facilitate the subsequent rearomatization step. The general order of leaving group ability in SNAr on activated aryl systems is F > NO₂ > Cl ≈ Br > I. This established trend suggests that the nitro group is a more facile leaving group than the chloro group. Consequently, This compound is predicted to be significantly more reactive towards nucleophilic aromatic substitution than 6-chloropyridin-3-amine.
The amino group at the 3-position is an electron-donating group, which can slightly decrease the overall reactivity of the pyridine ring towards nucleophilic attack compared to an unsubstituted pyridine. However, this effect is constant for both molecules in this comparison and therefore does not alter the relative reactivity determined by the leaving group.
Data Presentation: A Comparative Overview
| Substrate | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloropyridin-3-amine | Piperidine | 6-(Piperidin-1-yl)pyridin-3-amine | DMSO or NMP | - | 120-180 | Prolonged | 60-70 | General literature |
| 2-Chloro-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 | [1] |
| 2-Chloro-5-nitropyridine | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 | [1] |
| 2-Chloro-5-nitropyridine * | Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 | [1] |
*Note: The data for 2-chloro-5-nitropyridine is presented as a proxy to illustrate the high reactivity of nitro-activated pyridine systems in SNAr reactions. Here, the nitro group is an activating group, not the leaving group. The high yields under relatively mild conditions are indicative of the strong electronic activation provided by the nitro group.[1]
Signaling Pathways and Logical Relationships
The general mechanism for the SNAr reaction on a substituted pyridine involves a two-step addition-elimination process. The workflow for carrying out such a reaction and a subsequent kinetic analysis follows a standard procedure.
References
Safety Operating Guide
Proper Disposal of 6-Nitropyridin-3-amine: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-Nitropyridin-3-amine (CAS Number: 14916-65-5). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound in a controlled environment, adhering to strict safety protocols.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, especially if there is a risk of dust formation or if exposure limits are exceeded.[1][2][3]
-
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1] Eyewash stations and safety showers must be readily accessible.[1][2][3]
II. Quantitative Data for Safe Handling and Disposal
Understanding the physicochemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [4] |
| Molecular Weight | 139.11 g/mol | [4] |
| Appearance | Light yellow powder solid | [1] |
| Melting Point/Range | 55 - 63 °C / 131 - 145 °F | [1] |
| Boiling Point/Range | 204 - 248 °C / 399.2 - 478 °F | [1] |
| Flash Point | 92 °C / 197.6 °F | [1] |
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[1][5]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a well-ventilated, secure area, away from incompatible materials such as acids and strong oxidizing agents.[1]
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings as indicated by the safety data sheet (SDS).
-
-
Spill and Accidental Release Management:
-
In the event of a spill, evacuate the area of non-essential personnel.
-
Wearing the appropriate PPE, prevent the further spread of the material. Avoid the generation of dust.[1]
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][6]
-
Decontaminate the spill area thoroughly.
-
-
Professional Disposal:
-
The disposal of this compound must be conducted by a licensed and reputable chemical waste disposal company.[5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
The recommended disposal method is controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[5]
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes.[5]
-
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision pathway for waste classification of this compound.
References
Essential Safety and Operational Guide for Handling 6-Nitropyridin-3-amine
For research, scientific, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a detailed, step-by-step guide for the use of Personal Protective Equipment (PPE) when working with 6-Nitropyridin-3-amine (CAS 14916-65-5), a compound classified as toxic and hazardous.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a toxic substance with multiple hazard classifications.[1] Understanding these risks is the first step in safe handling.
Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Combustibility: The material is combustible, and fine dust dispersed in the air may ignite.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The following equipment must be used to establish a reliable barrier against exposure.[1][2]
| PPE Category | Specification | Purpose & Rationale |
| Engineering Controls | Chemical Fume Hood | Primary Line of Defense. To be used for all handling procedures to minimize inhalation of dust and vapors.[1][2] |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[3][4] | Protects against splashes and airborne particles, preventing serious eye irritation.[1] Standard safety glasses are insufficient.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5][6] | Prevents skin contact, which can cause irritation and toxic effects.[1] Gloves should be inspected before use and changed regularly.[5][7] |
| Body Protection | Flame-retardant, anti-static lab coat or coveralls.[1][3] | Protects skin and personal clothing from contamination. Quick-release snaps are preferred over buttons.[3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if fume hood is unavailable or exposure limits may be exceeded).[2][8] | Required in situations with inadequate ventilation or during large spills to prevent respiratory irritation and toxicity.[1][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[3] |
Procedural Workflow for Safe Handling
The following workflow provides a logical sequence of operations to ensure safety from preparation to disposal.
Emergency and Disposal Plans
Spill & Accidental Release:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Wearing full PPE, prevent the further spread of the material. Avoid generating dust.[2][6]
-
Clean-up: Carefully sweep or shovel the solid material into a suitable, clearly labeled container for hazardous waste.[2][6] Do not flush down drains.[2]
-
Decontaminate: Clean the spill area thoroughly.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.[1]
-
Eye Contact: Rinse out with plenty of water for several minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist.[1][2]
-
Ingestion: If swallowed, give two glasses of water to drink. Seek immediate medical advice.[1]
Waste Disposal:
-
Containerization: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
Professional Disposal: Arrange for the collection of hazardous waste by a licensed and certified chemical waste disposal company.[2][6] Provide the disposal company with the Safety Data Sheet (SDS).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
